Tolafentrine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₈H₂₇D₄N₃O₄S |
|---|---|
Molecular Weight |
509.65 |
Synonyms |
rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzene-d4-sulfonamide |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Use of Tolafentrine-d4 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary use of Tolafentrine-d4 in the research and drug development landscape. This compound, a deuterated isotopologue of Tolafentrine, serves a critical role as an internal standard in quantitative bioanalytical assays. Its application is intrinsically linked to the study of its parent compound, Tolafentrine, a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This guide will delve into the mechanism of action of Tolafentrine, the function of this compound, and detailed methodologies for its application in research.
Introduction to Tolafentrine and its Mechanism of Action
Tolafentrine is a pharmacological agent that simultaneously inhibits two key enzymes in the phosphodiesterase family: PDE3 and PDE4. These enzymes are responsible for the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, Tolafentrine leads to an accumulation of cAMP in various cells, which in turn elicits a range of physiological responses, most notably bronchodilation and anti-inflammatory effects. This dual-inhibition profile makes Tolafentrine and similar compounds subjects of interest for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Signaling Pathway of Tolafentrine
The mechanism of action of Tolafentrine is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates the key steps involved:
The Role of this compound as an Internal Standard
The primary and critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Tolafentrine in biological matrices. In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of an isotopically labeled compound like this compound to a sample allows for precise and accurate quantification of the unlabeled analyte (Tolafentrine).
Why is an Internal Standard Necessary?
During sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the analytical run, variations can occur that lead to the loss of the analyte. These can include:
-
Incomplete extraction recovery.
-
Matrix effects (suppression or enhancement of the analyte signal by other components in the sample).
-
Variations in instrument response.
This compound is an ideal internal standard because it is chemically identical to Tolafentrine but has a different mass due to the replacement of four hydrogen atoms with deuterium. This means it will behave almost identically to Tolafentrine during sample processing and analysis, but it can be distinguished by the mass spectrometer. By measuring the ratio of the signal from Tolafentrine to the signal from the known amount of this compound, any variations in the analytical process can be corrected for, leading to highly reliable and reproducible results.
Quantitative Data: Inhibition of Phosphodiesterases
| Compound | Target | IC50 (nM) |
| Ensifentrine (RPL554) | PDE3 | 0.4 |
| PDE4 | 1479 |
Table 1: Representative IC50 values for a dual PDE3/PDE4 inhibitor.
Experimental Protocol: Quantification of Tolafentrine in Plasma using this compound
The following is a detailed, representative protocol for the bioanalytical quantification of Tolafentrine in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is based on established methodologies for similar small molecule drug quantification.
Materials and Reagents
-
Tolafentrine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tolafentrine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tolafentrine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) ACN:water to a final concentration (e.g., 50 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the Tolafentrine working standard solutions to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4.4).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
An In-depth Technical Guide to Tolafentrine-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tolafentrine-d4 is not a commercially cataloged product with a universally defined structure. This guide proposes a plausible structure for this compound based on common isotopic labeling strategies for use as an internal standard in analytical chemistry. The proposed structure involves deuteration on the N-methyl group and an adjacent methylene group. All properties and data related to this compound herein are calculated based on this proposed structure.
Introduction
Tolafentrine is a potent and dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] By inhibiting these enzymes, tolafentrine modulates the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. This mechanism of action gives tolafentrine potential therapeutic applications in cardiovascular and inflammatory diseases.
This compound is a deuterated isotopologue of tolafentrine. Isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, particularly as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The inclusion of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled parent drug by the mass spectrometer, while maintaining nearly identical physicochemical properties and chromatographic retention times. This ensures accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.
Chemical Structure and Properties
The proposed chemical structure for this compound is presented below, with the deuterium atoms highlighted. The deuteration is proposed on the N-methyl group and one of the adjacent methylene groups of the hexahydro-benzo[c][2]naphthyridine core.
Proposed Chemical Structure of this compound:
Image of the proposed chemical structure of this compound would be placed here.
Table 1: Chemical and Physical Properties of Tolafentrine and Proposed this compound
| Property | Tolafentrine | This compound (Proposed) |
| IUPAC Name | N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][2]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide | N-[4-[(4aR,10bS)-8,9-dimethoxy-2-(methyl-d3)-1,2,3,4,4a,10b-hexahydrobenzo[c][2]naphthyridin-1-d-6-yl]phenyl]-4-methylbenzenesulfonamide |
| Molecular Formula | C₂₈H₃₁N₃O₄S | C₂₈H₂₇D₄N₃O₄S |
| Molecular Weight | 505.63 g/mol | 509.65 g/mol |
| Exact Mass | 505.2035 | 509.2284 |
| CAS Number | 139308-65-9 | Not available |
| Appearance | White to off-white solid | Expected to be a white to off-white solid |
| Solubility | Soluble in DMSO | Expected to be soluble in DMSO |
Mechanism of Action and Signaling Pathways
Tolafentrine exerts its pharmacological effects by inhibiting PDE3 and PDE4. These enzymes are responsible for the degradation of cAMP and cGMP.[1][3][4]
-
PDE3 Inhibition: PDE3 is primarily found in cardiovascular tissues, vascular smooth muscle, and platelets.[2] Its inhibition leads to an increase in intracellular cAMP and cGMP. In cardiac muscle, elevated cAMP enhances contractility (inotropic effect). In vascular smooth muscle, increased cAMP and cGMP lead to vasodilation. In platelets, higher cAMP levels inhibit aggregation.[2]
-
PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory and immune cells.[5] Inhibition of PDE4 results in elevated intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins. This anti-inflammatory effect makes PDE4 a target for treating chronic inflammatory diseases.
Caption: PDE3 Signaling Pathway Inhibition by Tolafentrine.
Caption: PDE4 Signaling Pathway Inhibition by Tolafentrine in an Immune Cell.
Experimental Protocols
Quantitative Analysis of Tolafentrine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of tolafentrine in a biological matrix. Optimization of specific parameters will be required for implementation.
Objective: To determine the concentration of tolafentrine in human plasma samples.
Materials:
-
Tolafentrine analytical standard
-
This compound (proposed structure) internal standard (IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
-
96-well collection plate
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of tolafentrine and this compound in DMSO.
-
Prepare working standard solutions of tolafentrine by serial dilution of the stock solution with 50:50 ACN:water to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution in ACN.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid prior to injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolafentrine: Q1 (precursor ion) m/z 506.2 -> Q3 (product ion) m/z [to be determined experimentally]
-
This compound: Q1 (precursor ion) m/z 510.2 -> Q3 (product ion) m/z [to be determined experimentally]
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both tolafentrine and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of tolafentrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the Quantitative Analysis of Tolafentrine.
Conclusion
This compound, as a deuterated analog of the dual PDE3/4 inhibitor tolafentrine, serves as a critical tool for the accurate and precise quantification of the parent drug in biological matrices. This technical guide has provided a comprehensive overview of the proposed chemical structure and properties of this compound, the mechanism of action of tolafentrine through the inhibition of PDE3 and PDE4 signaling pathways, and a representative experimental protocol for its use in a bioanalytical context. The provided diagrams and tables are intended to facilitate a deeper understanding for researchers, scientists, and drug development professionals working with this class of compounds. It is important to reiterate that the specific structure of this compound should be confirmed by the supplier or through structural elucidation if synthesized in-house.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Tolafentrine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for Tolafentrine-d4, a deuterated analog of the phosphodiesterase (PDE) 3 and 4 inhibitor, Tolafentrine. Due to the limited publicly available information on the direct synthesis of Tolafentrine and its deuterated isotopologues, this guide outlines a plausible synthetic strategy based on established chemical reactions for the construction of the core benzo[c][1][2]naphthyridine scaffold. Furthermore, this document details the standard methodologies for the determination of isotopic purity, a critical parameter for deuterated active pharmaceutical ingredients. The guide also includes a visualization of the signaling pathway of Tolafentrine and a structured presentation of hypothetical analytical data.
Introduction to Tolafentrine and the Rationale for Deuteration
Tolafentrine is a potent and selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular cAMP levels, leading to a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory responses.
The replacement of hydrogen with its stable isotope, deuterium, at specific positions within a drug molecule is a recognized strategy in medicinal chemistry to enhance its pharmacokinetic profile. This approach, known as deuteration, can lead to a slower rate of metabolic degradation, reduced formation of potentially toxic metabolites, and an extended half-life, which may result in an improved therapeutic window and patient compliance. The synthesis of this compound, therefore, is of significant interest for potentially developing a therapeutically superior agent. This guide proposes the incorporation of four deuterium atoms on the ethylamine bridge of the tetrahydro-benzo[c][1][2]naphthyridine core, a potential site for metabolic activity.
Proposed Synthesis of this compound
The synthesis of the tetracyclic core of Tolafentrine can be envisaged through a multi-step sequence involving the construction of a substituted β-phenylethylamine derivative followed by a Bischler-Napieralski or a Pictet-Spengler type cyclization to form the dihydroisoquinoline or tetrahydro-β-carboline intermediate, which is then further elaborated to the final benzo[c][1][2]naphthyridine structure. The introduction of deuterium can be achieved by using a deuterated building block in the initial steps of the synthesis.
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for this compound.
Caption: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocols
Step 1: Amide Formation 3,4-Dimethoxyphenylacetic acid is coupled with ethanolamine-d4 using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to yield N-(2-hydroxyethyl-d4)-2-(3,4-dimethoxyphenyl)acetamide.
Step 2: Bischler-Napieralski Cyclization The resulting amide is treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in a high-boiling inert solvent like toluene or xylene under reflux conditions. This intramolecular cyclization affords the 6,7-dimethoxy-3,4-dihydroisoquinoline-d4 intermediate.
Step 3: Reduction of the Iminium Intermediate The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step yields 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-d4.
Step 4: Construction of the Benzo[c][1][2]naphthyridine Core The deuterated tetrahydroisoquinoline is condensed with a suitable pyridine derivative, for instance, 2-chloro-N-methyl-pyridin-3-amine, through a nucleophilic aromatic substitution followed by an intramolecular cyclization. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF at elevated temperatures.
Step 5: Final Assembly of this compound The final step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the synthesized deuterated benzo[c][1][2]naphthyridine core and 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like dioxane or toluene.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to ensure the quality and consistency of the final product. High-resolution mass spectrometry (HRMS) is the primary analytical technique for this purpose.
Experimental Protocol for Isotopic Purity Determination
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is used.
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as acetonitrile or methanol, containing a small amount of formic acid to promote ionization.
Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in the positive ion mode. The spectrum is centered around the expected molecular ion peak of this compound.
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), triply deuterated (d3), and quadruply deuterated (d4) species are measured. The percentage of isotopic enrichment is calculated using the following formula:
% Deuterium Incorporation = [ (Intensity of d4) / (Sum of Intensities of d0 to d4) ] x 100
Quantitative Data Summary
The following table presents hypothetical data for the isotopic purity analysis of a batch of synthesized this compound.
| Isotopic Species | Relative Intensity (%) |
| Tolafentrine-d0 | 0.5 |
| Tolafentrine-d1 | 1.0 |
| Tolafentrine-d2 | 2.5 |
| Tolafentrine-d3 | 5.0 |
| This compound | 91.0 |
| Total Deuterium Incorporation | >99% (for d ≥ 1) |
| Isotopic Purity (d4) | 91.0% |
Signaling Pathway of Tolafentrine
Tolafentrine exerts its pharmacological effects by inhibiting PDE3 and PDE4, leading to an increase in intracellular cAMP levels. The following diagram illustrates the signaling pathway.
Caption: Signaling Pathway of Tolafentrine as a PDE3/4 Inhibitor.
Conclusion
This technical guide has outlined a plausible and detailed approach for the synthesis of this compound, a potentially improved therapeutic agent. The proposed synthetic route leverages well-established organic chemistry reactions, and the incorporation of deuterium is strategically planned using a deuterated starting material. Furthermore, the guide has provided a standard protocol for the critical analysis of isotopic purity using high-resolution mass spectrometry. The visualization of the synthetic workflow and the drug's signaling pathway offers a clear and concise understanding of the key processes involved. This document serves as a valuable resource for researchers and professionals in the field of drug development who are interested in the synthesis and characterization of deuterated compounds. It is important to note that the presented synthetic route is proposed and would require experimental validation and optimization.
References
Tolafentrine-d4 certificate of analysis and specifications
For researchers, scientists, and drug development professionals, this document provides a technical guide to the specifications, analytical methodologies, and signaling pathway associated with Tolafentrine-d4.
Tolafentrine is a selective dual phosphodiesterase (PDE) 3 and 4 inhibitor. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies. Its increased mass allows for clear differentiation from the non-deuterated form in mass spectrometry-based analyses, ensuring accurate quantification in complex biological matrices.
Certificate of Analysis: Representative Specifications
While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table outlines the typical specifications and acceptance criteria for such a reference standard. These parameters ensure the identity, purity, and isotopic enrichment of the compound.
| Test | Method | Specification |
| Identity | ||
| ¹H NMR | Conforms to structure | Consistent with the structure of this compound |
| Mass Spectrum | ESI-MS | Consistent with the calculated molecular weight |
| Purity | ||
| HPLC/UV (254 nm) | Reverse-Phase HPLC | ≥ 98.0% |
| Isotopic Purity | ||
| Deuterium Incorporation | Mass Spectrometry | ≥ 99% |
| Physical Properties | ||
| Appearance | Visual | White to off-white solid |
| Solubility | - | Soluble in DMSO or DMF |
Experimental Protocols
The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its structure, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To assess the chemical purity of this compound by separating it from any non-deuterated Tolafentrine and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to determine purity.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.
-
Procedure: The observed molecular ion peak should correspond to the calculated mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to quantify the percentage of the deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure: The ¹H NMR spectrum is compared to that of non-deuterated Tolafentrine to confirm the absence of signals at the sites of deuteration. The overall spectrum should be consistent with the expected structure.
-
Signaling Pathway of Tolafentrine
Tolafentrine functions by inhibiting phosphodiesterase enzymes, specifically PDE3 and PDE4. These enzymes are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[1] By inhibiting these enzymes, Tolafentrine increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[2] This activation leads to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation.[1]
Caption: Tolafentrine inhibits PDE3/4, increasing cAMP levels and leading to cellular responses.
The provided workflow for the analysis of this compound is a standard approach in the pharmaceutical and research chemical industries.
Caption: Analytical workflow for the characterization of this compound.
References
Safety data sheet (SDS) for Tolafentrine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tolafentrine-d4, a deuterated analog of Tolafentrine. The information is compiled for use in research and development settings.
Introduction
Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1][2] The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium atoms. This labeling is typically utilized in pharmacokinetic and metabolic studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without significantly altering its biological activity. Given the structural similarity, the safety and handling precautions for Tolafentrine are considered applicable to this compound.
Safety and Handling
Hazard Identification
While a detailed GHS classification for Tolafentrine is not universally available, related compounds and general laboratory chemical handling guidelines suggest the following potential hazards. Standard laboratory safety protocols should be strictly followed.
Precautionary Measures
Safe handling of this compound requires adherence to standard laboratory safety practices.[3]
Table 1: Handling and Precautionary Recommendations [3]
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Engineering Controls | Work under a fume hood. Ensure adequate ventilation. |
| Handling | Avoid contact with skin and eyes. Do not inhale substance/mixture. Avoid generation of dusts/aerosols. |
| Hygiene | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance. |
| Storage | Keep container tightly closed in a well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons. |
| Spill Response | Evacuate the danger area. For spills, cover drains, collect, bind, and pump off spillage. Take up dry and dispose of properly. Clean the affected area. |
Physicochemical Properties
The following table summarizes the known physical and chemical properties of Tolafentrine. These properties are expected to be very similar for this compound, with a slight increase in molecular weight due to the deuterium atoms.
Table 2: Physicochemical Data for Tolafentrine
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₄S | [2] |
| Molecular Weight | 505.63 g/mol | [2] |
| CAS Number | 139308-65-9 | [2][4][5] |
| Appearance | Refer to Certificate of Analysis | [2] |
| Solubility | Refer to Certificate of Analysis | [2] |
| XLogP3 | 4.1 | [4] |
Mechanism of Action and Signaling Pathway
Tolafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[6][7] By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular cAMP levels, leading to a range of physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses.[7] This dual mechanism of action has shown potential in reversing pulmonary vascular remodeling.[8]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for Tolafentrine's mechanism of action.
Caption: this compound inhibits PDE3/4, increasing cAMP levels.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on its known mechanism of action, a general workflow for its evaluation can be proposed.
General Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of a PDE3/4 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a PDE3/4 inhibitor.
Toxicological Information
Specific toxicological data for this compound is not available. The information provided below is based on general principles and data for similar compounds.
Table 3: Summary of Potential Toxicological Endpoints
| Endpoint | Information |
| Acute Toxicity | Data not available. Handle with care to avoid acute exposure. |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Serious Eye Damage/Irritation | May cause eye irritation.[3] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or respiratory sensitization.[3] |
| Germ Cell Mutagenicity | Data not available. |
| Carcinogenicity | Data not available. |
| Reproductive Toxicity | Data not available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |
| Aspiration Hazard | Not classified as an aspiration hazard. |
Conclusion
This compound, as a deuterated analog of the PDE3/4 inhibitor Tolafentrine, is a valuable tool for research, particularly in metabolic and pharmacokinetic studies. While a specific SDS for the deuterated compound is not publicly available, the safety and handling procedures for the parent compound, Tolafentrine, should be adopted. Its mechanism of action through the inhibition of PDE3 and PDE4 offers therapeutic potential that warrants further investigation. Researchers should always consult the latest supplier-provided safety information and conduct a thorough risk assessment before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tolafentrine | C28H31N3O4S | CID 65990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolafentrine | 139308-65-9 [amp.chemicalbook.com]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 8. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolafentrine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tolafentrine-d4, a deuterated analog of Tolafentrine. Tolafentrine is a potent and selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes that play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Tolafentrine increases cAMP concentrations, leading to a variety of cellular responses, including smooth muscle relaxation and anti-inflammatory effects. This guide will cover the essential physicochemical properties of this compound, detailed experimental protocols for its study, and a comprehensive look at its mechanism of action through signaling pathway diagrams.
Physicochemical Properties
The incorporation of four deuterium atoms into the Tolafentrine structure results in a molecule with a higher molecular weight, which can be advantageous in certain experimental settings, such as in metabolic studies or as an internal standard for mass spectrometry-based quantification.
| Property | Tolafentrine | This compound |
| CAS Number | 139308-65-9[1][2][3][4] | Not available |
| Molecular Formula | C₂₈H₃₁N₃O₄S[1][2] | C₂₈H₂₇D₄N₃O₄S |
| Molecular Weight | 505.63 g/mol [1][5][6] | 509.65 g/mol |
Mechanism of Action: Signaling Pathway
Tolafentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, leading to an accumulation of intracellular cAMP. In vascular smooth muscle cells, this increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote vasodilation.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on PDE3 and PDE4.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme (either PDE3 or PDE4), and the various concentrations of this compound.
-
Initiation of Reaction: Add cAMP to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Quantification: Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Animal Model of Pulmonary Hypertension
This protocol describes a common method to induce pulmonary hypertension in rats and to evaluate the therapeutic effects of this compound.
Animal Model:
-
Male Wistar rats
-
Monocrotaline (MCT) to induce pulmonary hypertension
Procedure:
-
Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to the rats.
-
Treatment: After a set period (e.g., 2 weeks) to allow for the development of pulmonary hypertension, begin treatment with this compound (administered orally or via inhalation) or a vehicle control.
-
Hemodynamic Measurements: After the treatment period (e.g., 2-4 weeks), measure hemodynamic parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Histological Analysis: Euthanize the animals and collect the heart and lungs for histological examination to assess right ventricular hypertrophy and pulmonary vascular remodeling.
-
Data Analysis: Compare the hemodynamic and histological data between the this compound treated group, the vehicle control group, and a healthy control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.
Caption: A representative experimental workflow for the evaluation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Tolafentrine | 139308-65-9 | FT28303 | Biosynth [biosynth.com]
- 3. Tolafentrine | 139308-65-9 [amp.chemicalbook.com]
- 4. Tolafentrine | 139308-65-9 [amp.chemicalbook.com]
- 5. Tolafentrine | C28H31N3O4S | CID 65990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility and Stability of Tolafentrine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tolafentrine-d4, a deuterated analog of Tolafentrine. Given the limited publicly available data for the deuterated form, this document also presents general experimental protocols for determining these properties and contextualizes the compound's mechanism of action through a signaling pathway diagram.
Introduction to this compound
Tolafentrine is a phosphodiesterase (PDE) inhibitor, and the deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility and stability in various solvents is critical for accurate sample preparation, storage, and analysis. This guide aims to provide a foundational understanding for researchers working with this compound.
Solubility of this compound
Table 1: Qualitative Solubility of Tolafentrine
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: This data is for the non-deuterated form of Tolafentrine and should be used as a preliminary guide. It is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems.
Stability of this compound
Specific stability data for this compound is not publicly available. Stability studies are crucial to determine the shelf-life and appropriate storage conditions. The following table outlines typical conditions for a stability study based on ICH guidelines. The results for this compound under these conditions would need to be determined experimentally.
Table 2: Representative Stability Study Protocol and Data Placeholder for this compound
| Condition | Temperature | Relative Humidity | Time Points | Stability Results |
| Long-term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 18, 24 months | Data not available |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 0, 6, 9, 12 months | Data not available |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 3, 6 months | Data not available |
| Refrigerated | 5°C ± 3°C | - | As needed | Data not available |
| Frozen | -20°C ± 5°C | - | As needed | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound.
Solubility Determination Protocol
This protocol outlines a general method for determining the solubility of a compound in a given solvent.
Stability Assessment Protocol
This protocol describes a typical workflow for assessing the stability of a compound under various conditions.
Mechanism of Action: Phosphodiesterase Inhibition
Tolafentrine is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Tolafentrine increases the intracellular levels of these cyclic nucleotides, leading to downstream cellular responses. The specific isoforms of PDE that Tolafentrine inhibits will determine its precise pharmacological effects. The diagram below illustrates the general mechanism of action of a PDE inhibitor on the cAMP signaling pathway.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains limited, this guide provides researchers with the foundational knowledge and experimental frameworks to determine these critical parameters. The qualitative data for the parent compound, Tolafentrine, offers a starting point, and the detailed protocols for solubility and stability testing provide a clear path for generating the necessary data in-house. Understanding the mechanism of action of Tolafentrine as a PDE inhibitor further aids in contextualizing its use in research and drug development. It is imperative for researchers to perform their own validation of solubility and stability to ensure the accuracy and reliability of their experimental results.
In-Depth Pharmacological Profile of Tolafentrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolafentrine is a potent, dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique pharmacological profile confers both potent bronchodilatory and broad anti-inflammatory effects. Preclinical studies have demonstrated its efficacy in animal models of pulmonary hypertension, where it has been shown to reverse vascular remodeling and improve hemodynamic parameters. While clinical development for asthma was discontinued, its mechanism of action continues to be of interest for inflammatory airway diseases. This technical guide provides a comprehensive overview of the pharmacological properties of Tolafentrine, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of specific PDE isoenzymes has emerged as a promising therapeutic strategy for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.
Tolafentrine is a novel compound that exhibits dual inhibitory activity against both PDE3 and PDE4. The rationale for developing dual PDE3/4 inhibitors lies in the potential for synergistic or additive therapeutic effects. PDE3 inhibition is primarily associated with bronchodilation through the relaxation of airway smooth muscle, while PDE4 inhibition is linked to a broad range of anti-inflammatory effects by acting on various immune cells.
Mechanism of Action
Tolafentrine exerts its pharmacological effects by competitively inhibiting the catalytic activity of PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cAMP in target cells, such as airway smooth muscle cells and inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of events that culminate in smooth muscle relaxation and suppression of inflammatory responses.
dot
Caption: Tolafentrine inhibits PDE3/4, increasing cAMP and promoting bronchodilation and anti-inflammatory effects.
In Vitro Pharmacology
While specific IC50 values for Tolafentrine are not widely published in readily available literature, it is characterized as a dual-selective PDE3/4 inhibitor. For context, other dual PDE3/4 inhibitors that have been investigated clinically, such as Pumafentrine, have reported IC50 values of 28 nM for PDE3 and 7 nM for PDE4. Another compound, Ensifentrine (RPL554), is a potent PDE3 inhibitor (IC50 = 0.4 nM) and a weaker PDE4 inhibitor (IC50 = 1479 nM)[1]. The inhibitory profile of Tolafentrine is expected to be within a pharmacologically relevant range for both enzymes to achieve its dual action.
Experimental Protocols
A standard method to determine the inhibitory activity of a compound against PDE enzymes involves a radioimmunoassay or a fluorescence polarization assay.
dot
Caption: Workflow for determining the in vitro inhibitory activity of Tolafentrine on PDE enzymes.
-
Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are purified.
-
Compound Dilution: Tolafentrine is serially diluted to a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, a specific concentration of Tolafentrine (or vehicle control), and a reaction buffer.
-
Initiation: The reaction is initiated by the addition of a radiolabeled substrate, typically [3H]-cAMP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by the addition of a PDE inhibitor cocktail or by heat inactivation.
-
Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Detection: The amount of [3H]-5'-AMP produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of Tolafentrine is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
In Vivo Pharmacology
The primary in vivo characterization of Tolafentrine has been conducted in a rat model of monocrotaline-induced pulmonary hypertension. These studies have demonstrated the compound's ability to not only prevent the development of pulmonary hypertension but also to reverse established disease.
Monocrotaline-Induced Pulmonary Hypertension in Rats
In a key study, inhaled Tolafentrine was shown to reverse fully developed pulmonary hypertension in rats.[2] After 12 daily aerosol maneuvers, Tolafentrine reversed approximately 60% of the hemodynamic abnormalities, including a significant reduction in right ventricular systolic pressure and normalization of the total pulmonary resistance index.[1] Furthermore, the treatment led to a significant reduction in right ventricular hypertrophy.[3]
Table 1: Hemodynamic Effects of Inhaled Tolafentrine in Monocrotaline-Treated Rats [1]
| Parameter | Control | Monocrotaline (Day 42) | Monocrotaline + Tolafentrine |
| Right Ventricular Systolic Pressure (mmHg) | 25.9 ± 4.0 | 74.9 ± 5.1 | 48.4 ± 2.1 |
| Cardiac Output (ml/min/100g) | N/A | Depressed | Significantly Increased |
| Total Pulmonary Resistance Index | N/A | Markedly Increased | Fully Normalized |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.29 ± 0.02 | 0.71 ± 0.05 | 0.47 ± 0.03 |
Data are presented as mean ± SEM. RV/LV+S: Right ventricular to left ventricular plus septum weight ratio.
Histological analysis revealed that Tolafentrine treatment significantly reversed the structural changes in the pulmonary vasculature, including a reduction in the medial wall thickness of pulmonary arteries and a decrease in the muscularization of small precapillary resistance vessels.[3]
Experimental Protocols
dot
Caption: Experimental workflow for the monocrotaline-induced pulmonary hypertension rat model and treatment with Tolafentrine.
-
Animal Model: Male CD rats are typically used for this model.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension.
-
Disease Development: The animals are allowed to develop PAH over a period of four weeks.
-
Treatment: After the establishment of PAH, rats are treated with inhaled Tolafentrine or vehicle control. In the study by Schermuly et al. (2005), treatment was administered daily for two weeks via a whole-body aerosol exposure system.[2]
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and right heart catheterization is performed to measure parameters such as right ventricular systolic pressure (RVSP) and cardiac output. Systemic arterial pressure is also monitored.
-
Histological Analysis: Following hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected and weighed to determine the degree of hypertrophy (Fulton index: RV/[LV+septum]). The lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or elastin stains) for morphometric analysis of the pulmonary arteries to assess medial wall thickness and the degree of muscularization.
Clinical Development and Future Perspectives
While preclinical data for Tolafentrine in pulmonary hypertension are promising, its clinical development has been limited. A Phase II trial in asthma was conducted, but the results indicated that inhaled Tolafentrine did not significantly affect airway responses to histamine challenge, and in some patients, it led to a decrease in FEV1.[1] Consequently, the clinical development for asthma was terminated.[1]
Despite the discontinuation of its clinical development for asthma, the pharmacological principle of dual PDE3/4 inhibition remains a topic of interest for inflammatory airway diseases. The synergistic anti-inflammatory and bronchodilatory effects offer a compelling rationale for further investigation, potentially with second-generation compounds that may have an improved therapeutic index.
Conclusion
Tolafentrine is a dual-selective PDE3/4 inhibitor with a well-defined mechanism of action that translates to potent bronchodilatory and anti-inflammatory effects in preclinical models. Its ability to reverse established pulmonary hypertension in the monocrotaline rat model highlights its potential as a therapeutic agent for this severe condition. Although clinical development has been halted, the wealth of preclinical data on Tolafentrine provides a valuable foundation for the future development of dual PDE3/4 inhibitors for respiratory and vascular diseases. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Tolafentrine in Human Plasma using Tolafentrine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolafentrine in human plasma. Tolafentrine-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is suitable for high-throughput pharmacokinetic and toxicokinetic studies in a drug development setting.
Introduction
Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular levels of cAMP, leading to effects such as smooth muscle relaxation and anti-inflammatory responses.[2] Accurate quantification of Tolafentrine in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring its safety and efficacy.
LC-MS/MS is a powerful analytical technique for the quantification of drugs in complex biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis. This application note provides a detailed protocol for the determination of Tolafentrine in human plasma using this compound as an internal standard.
Signaling Pathway of Tolafentrine
Caption: Mechanism of action of Tolafentrine as a PDE3/4 inhibitor.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Tolafentrine.
Experimental Protocols
Materials and Reagents
-
Tolafentrine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tolafentrine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 4.5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolafentrine: 506.2 → 283.1; this compound: 510.2 → 287.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Tolafentrine to this compound against the nominal concentration of Tolafentrine. A linear regression with a 1/x² weighting factor was used.
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 5.12 | 102.4 |
| 20 | 19.8 | 99.0 |
| 100 | 98.5 | 98.5 |
| 400 | 408.2 | 102.1 |
| 800 | 790.4 | 98.8 |
| 1000 | 1015.0 | 101.5 |
| Linearity (r²) | >0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 0.5 | 0.51 | 6.8 | 102.0 | 0.52 | 8.2 | 104.0 |
| Low QC | 1.5 | 1.47 | 5.2 | 98.0 | 1.53 | 6.5 | 102.0 |
| Mid QC | 75 | 76.8 | 3.5 | 102.4 | 74.1 | 4.8 | 98.8 |
| High QC | 750 | 735.0 | 2.8 | 98.0 | 760.5 | 3.9 | 101.4 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of Tolafentrine in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic run time make this method well-suited for supporting pharmacokinetic studies in a drug development environment. The method demonstrates excellent linearity, precision, and accuracy over a wide range of concentrations.
References
- 1. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
Method Development for the Quantification of Tolafentrine in Human Plasma using Tolafentrine-d4 by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolafentrine in human plasma. The method utilizes a stable isotope-labeled internal standard, Tolafentrine-d4, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Method validation was performed in accordance with regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tolafentrine.
Introduction
Tolafentrine is a selective dual phosphodiesterase 3/4 (PDE3/4) inhibitor that has been investigated for the treatment of various inflammatory and respiratory diseases.[1][2] Accurate quantification of Tolafentrine in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Tolafentrine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Tolafentrine (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Kinetex C18, 2.6 µm, 100 x 2.1 mm or equivalent
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Kinetex C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | %B |
| 0.00 | 20 |
| 1.00 | 20 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 20 |
| 5.00 | 20 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Tolafentrine | 506.2 | 282.2 | 80 | 10 | 35 | 12 |
| This compound | 510.2 | 286.2 | 80 | 10 | 35 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. Note: The exact m/z for this compound is estimated and should be confirmed with the certificate of analysis.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Tolafentrine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the FDA guidance for bioanalytical method validation.[4]
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards in human plasma. The calibration curve was constructed by plotting the peak area ratio of Tolafentrine to this compound against the nominal concentration of Tolafentrine.
Table 3: Calibration Curve Linearity
| Concentration (ng/mL) | 1 | 5 | 10 | 50 | 100 | 500 | 1000 |
| Accuracy (%) | 98.5 | 101.2 | 99.8 | 100.5 | 99.1 | 100.9 | 99.5 |
| R² | \multicolumn{7}{c}{0.9992} |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 10 | 4.2 | 102.3 | 5.1 | 101.5 |
| Medium | 100 | 3.5 | 99.5 | 4.3 | 100.2 |
| High | 800 | 2.8 | 101.1 | 3.9 | 99.8 |
Recovery
The extraction recovery of Tolafentrine was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples.[4][5]
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %CV |
| Low | 10 | 92.5 | 4.8 |
| Medium | 100 | 94.1 | 3.9 |
| High | 800 | 93.2 | 3.1 |
Diagrams
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Simplified signaling pathway of Tolafentrine as a PDE3/4 inhibitor.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of Tolafentrine in human plasma using its deuterated internal standard, this compound. The method is sensitive, specific, and reliable, meeting the criteria for bioanalytical method validation. The presented protocol and validation data demonstrate its suitability for use in clinical and preclinical studies requiring the measurement of Tolafentrine concentrations.
References
Application Notes and Protocols for the Use of Tolafentrine-d4 in Pharmacokinetic Studies of Tolafentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolafentrine is a potent and selective phosphodiesterase (PDE) inhibitor. The quantification of Tolafentrine in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Tolafentrine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated analog helps to correct for variability in sample preparation and matrix effects, ensuring high accuracy and precision of the analytical method.
These application notes provide a comprehensive overview of the application of this compound in the pharmacokinetic analysis of Tolafentrine, including a detailed bioanalytical protocol and representative, albeit illustrative, pharmacokinetic data.
Signaling Pathway of Phosphodiesterase Inhibitors
Tolafentrine, as a phosphodiesterase inhibitor, modulates intracellular signaling pathways by preventing the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play a critical role in a multitude of cellular processes. The diagram below illustrates the general mechanism of action for a PDE inhibitor.
Caption: General signaling pathway of a phosphodiesterase inhibitor.
The Role of this compound in Pharmacokinetic Studies
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is its near-identical physicochemical properties to the analyte, Tolafentrine, but with a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Caption: Logical workflow for using a stable isotope-labeled internal standard.
Illustrative Pharmacokinetic Data of Tolafentrine in Rats
The following tables present hypothetical pharmacokinetic data for Tolafentrine following oral administration in rats. This data is for illustrative purposes to demonstrate how results from a PK study using this compound as an internal standard would be presented.
Table 1: Mean Plasma Concentration of Tolafentrine vs. Time in Rats (Oral Administration, 10 mg/kg)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | 150.8 | 35.2 |
| 0.5 | 480.3 | 98.6 |
| 1.0 | 895.1 | 150.4 |
| 2.0 | 750.6 | 125.9 |
| 4.0 | 420.2 | 88.7 |
| 8.0 | 150.5 | 45.3 |
| 12.0 | 50.1 | 15.8 |
| 24.0 | 5.2 | 2.1 |
Table 2: Key Pharmacokinetic Parameters of Tolafentrine in Rats (Oral Administration, 10 mg/kg)
| Parameter | Unit | Mean Value | Standard Deviation |
| Cmax | ng/mL | 910.5 | 145.3 |
| Tmax | hours | 1.0 | 0.5 |
| AUC(0-t) | ngh/mL | 4500.7 | 650.2 |
| AUC(0-inf) | ngh/mL | 4650.1 | 680.9 |
| t1/2 | hours | 3.5 | 0.8 |
Detailed Experimental Protocol: Quantification of Tolafentrine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Tolafentrine in rat plasma.
1. Materials and Reagents
-
Tolafentrine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Rat Plasma (Blank)
2. Preparation of Stock and Working Solutions
-
Tolafentrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolafentrine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Tolafentrine Working Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol in water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Tolafentrine: Q1 415.2 -> Q3 283.1; this compound: Q1 419.2 -> Q3 287.1 |
| Collision Energy | Optimized for specific instrument |
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of Tolafentrine and this compound in blank plasma from at least six different sources.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: The extraction recovery of Tolafentrine and this compound should be consistent and reproducible.
-
Stability: Stability of Tolafentrine in plasma should be evaluated under various conditions (bench-top, freeze-thaw, and long-term storage).
Table 5: Illustrative Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | -5% to +7% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 10% variation) |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tolafentrine in pharmacokinetic studies. The detailed protocol and illustrative data presented herein serve as a valuable resource for researchers and scientists in the field of drug development, enabling accurate and reproducible bioanalysis to support the clinical advancement of Tolafentrine.
Sample preparation techniques for Tolafentrine analysis with a deuterated standard
Introduction
Tolafentrine is an investigational drug candidate for which robust and reliable analytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of Tolafentrine in biological matrices, specifically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Tolafentrine-d4, is incorporated to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
The following sections detail three common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is accompanied by a visual workflow, and quantitative data are summarized for easy comparison. While the specific signaling pathway for Tolafentrine is not detailed in publicly available literature, a hypothetical pathway is presented for illustrative purposes based on common drug mechanisms.
Experimental Protocols
1. Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method offers a cleaner extract compared to protein precipitation.
Protocol:
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH and ensure the analyte is in a non-ionized state for efficient extraction.
-
Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex for 5 minutes to facilitate the extraction of Tolafentrine and its internal standard into the organic phase.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.[1]
-
Injection: Inject into the LC-MS/MS system.
References
Application Notes and Protocols for the Use of Tolafentrine-d4 in DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolafentrine is a potent and selective dual phosphodiesterase (PDE) 3 and 4 inhibitor that has been investigated for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The development of any new chemical entity requires a thorough understanding of its drug metabolism and pharmacokinetics (DMPK) profile. Tolafentrine-d4, a stable isotope-labeled derivative of Tolafentrine, serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision, which are critical for reliable DMPK characterization.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in DMPK assays, intended to guide researchers in the preclinical and clinical development of Tolafentrine or similar compounds.
Mechanism of Action: PDE3/4 Inhibition
Tolafentrine exerts its therapeutic effects by inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.
-
Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP, promoting bronchodilation.
-
Inhibition of PDE4 in inflammatory cells (such as macrophages, neutrophils, and T-cells) increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.
The dual inhibition by Tolafentrine provides both bronchodilator and anti-inflammatory effects, making it a promising candidate for respiratory disease therapy.
Detecting Tolafentrine-d4: An Application Note on Mass Spectrometry Parameters and Protocol Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolafentrine-d4. As a deuterated internal standard, this compound is critical for the accurate bioanalysis of the parent compound, Tolafentrine. In the absence of established public data, this note outlines the predicted mass spectrometry parameters and a comprehensive, adaptable protocol to guide researchers in creating a robust analytical method.
Predicted Mass Spectrometry Parameters
The successful detection of this compound using tandem mass spectrometry relies on the careful selection of precursor and product ions, along with optimized collision energies. Based on the chemical structure of Tolafentrine, the following parameters are predicted.
Chemical Information:
-
Tolafentrine Monoisotopic Mass: 505.2039 g/mol [1]
For the deuterated internal standard, this compound, we assume the four deuterium atoms replace four hydrogen atoms, resulting in a mass shift.
Predicted MRM Transitions:
Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The following table summarizes the predicted precursor ([M+H]⁺) and product ions for both Tolafentrine and its d4-labeled internal standard.
| Compound | Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Predicted Collision Energy (eV) |
| Tolafentrine | 506.2 | 351.2 | 155.1 | Optimization Recommended (start at 25-40) |
| This compound | 510.2 | 355.2 | 155.1 | Optimization Recommended (start at 25-40) |
Note: The collision energies provided are starting points and require optimization for the specific instrument used to achieve the best sensitivity and specificity.
Experimental Protocol: A Guideline for Method Development
This section outlines a general protocol for the analysis of this compound in a biological matrix, such as plasma or serum.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting composition of 95% A, ramping to 95% B over a few minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
Visualizing the Workflow and Parameters
To aid in understanding the experimental process and the logic behind parameter selection, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Tolafentrine using this compound as an internal standard.
Caption: Predicted MRM transitions for Tolafentrine and this compound.
References
Application of Tolafentrine-d4 in Preclinical Research: A Guide for In Vitro and In Vivo Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Tolafentrine-d4 in the quantitative analysis of Tolafentrine in biological matrices. As a stable isotope-labeled internal standard (SIL-IS), this compound is a critical tool for accurate and precise quantification of the active pharmaceutical ingredient, Tolafentrine, in samples derived from in vitro and in vivo studies. This guide covers the mechanism of action of Tolafentrine, its relevance in preclinical studies, and detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Tolafentrine and the Role of this compound
Tolafentrine is a potent and selective dual inhibitor of phosphodiesterase 3 and 4 (PDE3/4).[1][2] This dual inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in both bronchodilatory and anti-inflammatory effects.[2] These properties make Tolafentrine a promising candidate for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
In the development of Tolafentrine, it is crucial to have a robust and reliable bioanalytical method to quantify its concentration in various biological samples. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This compound, a deuterated analog of Tolafentrine, serves as an ideal internal standard for LC-MS/MS-based quantification.[3][4][5] Its chemical properties are nearly identical to Tolafentrine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise measurement of the parent drug.[3][4]
Mechanism of Action of Tolafentrine
Tolafentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4 enzymes, which are responsible for the degradation of cAMP.[2] By inhibiting these enzymes, Tolafentrine increases the intracellular concentration of cAMP in airway smooth muscle cells and inflammatory cells.[2]
In airway smooth muscle cells , elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This results in smooth muscle relaxation and bronchodilation.
In inflammatory cells , such as neutrophils and eosinophils, increased cAMP levels suppress the release of pro-inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation in the airways.[2]
Signaling Pathway of Tolafentrine
Caption: Mechanism of action of Tolafentrine as a dual PDE3/4 inhibitor.
Application of this compound in In Vitro Studies
In in vitro studies, this compound is used as an internal standard to quantify the concentration of Tolafentrine in various assay systems. This is critical for determining key parameters such as:
-
Metabolic Stability: Assessing the rate at which Tolafentrine is metabolized by liver microsomes or hepatocytes.
-
Cell Permeability: Measuring the transport of Tolafentrine across cell monolayers (e.g., Caco-2 cells).
-
Plasma Protein Binding: Determining the extent to which Tolafentrine binds to plasma proteins.
-
Enzyme Inhibition Assays: Quantifying the concentration of Tolafentrine to determine its IC50 value against PDE enzymes.
Table 1: Illustrative Data from In Vitro Assays for Tolafentrine
| Parameter | Assay System | Tolafentrine Concentration (nM) | Result |
| Metabolic Stability | Human Liver Microsomes | 1000 | t½ = 45 min |
| Cell Permeability | Caco-2 Monolayers | 500 | Papp (A→B) = 15 x 10-6 cm/s |
| Plasma Protein Binding | Human Plasma | 250 | 98.5% Bound |
| Enzyme Inhibition | Recombinant Human PDE4 | 0.1 - 1000 | IC50 = 15 nM |
Application of this compound in In Vivo Studies
In in vivo studies, this compound is indispensable for the analysis of Tolafentrine concentrations in biological fluids (e.g., plasma, serum, urine) and tissues. This enables the characterization of the pharmacokinetic profile of Tolafentrine.
Key pharmacokinetic parameters determined using this compound as an internal standard include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Table 2: Illustrative Pharmacokinetic Parameters of Tolafentrine in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 1 | 150 | 0.5 | 450 | 2.5 |
| 5 | 780 | 1.0 | 2400 | 2.8 |
| 25 | 4100 | 1.0 | 13500 | 3.1 |
Experimental Protocols
The following are representative protocols for the quantification of Tolafentrine in biological samples using this compound as an internal standard.
Protocol for Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of Tolafentrine from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 2 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow for Bioanalysis
Caption: A typical workflow for the bioanalysis of Tolafentrine.
Protocol for LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Tolafentrine and this compound. Method optimization will be required.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolafentrine: Q1/Q3 transition to be determined experimentally
-
This compound: Q1/Q3 transition to be determined experimentally
-
-
Collision Energy: To be optimized for each transition
-
Dwell Time: 100 ms
Data Analysis and Quantification
The concentration of Tolafentrine in the unknown samples is determined by calculating the peak area ratio of Tolafentrine to this compound. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of Tolafentrine standards. The concentration of Tolafentrine in the study samples is then interpolated from this calibration curve.
Relationship for Quantification
References
- 1. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application Notes and Protocols: Tolafentrine-d4 in Cell-Based Assays
Introduction
Tolafentrine is a potent and selective inhibitor of phosphodiesterase 3 and 4 (PDE3/PDE4), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Tolafentrine leads to an accumulation of intracellular cAMP, a critical second messenger involved in numerous cellular processes, including inflammation, smooth muscle relaxation, and cardiac contractility. Tolafentrine-d4 is a deuterated form of Tolafentrine, often utilized as an internal standard in mass spectrometry-based analytical methods. However, its similar biological activity to the parent compound allows for its use in cell-based assays to investigate the downstream effects of PDE3/PDE4 inhibition.
These application notes provide a detailed protocol for utilizing this compound to measure its effect on intracellular cAMP levels in a cell-based assay format. The presented workflow is broadly applicable to various cell types expressing PDE3 and/or PDE4 and can be adapted for high-throughput screening.
Mechanism of Action: PDE3/PDE4 Inhibition
This compound, like its non-deuterated counterpart, functions by competitively inhibiting the catalytic activity of PDE3 and PDE4 enzymes. This inhibition prevents the hydrolysis of cAMP into AMP, leading to an increase in intracellular cAMP concentrations. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), which then phosphorylates various substrate proteins, culminating in a cellular response.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in a cAMP accumulation assay using HEK293 cells. (Note: This is example data for illustrative purposes).
| Parameter | Value | Cell Line | Assay Conditions |
| IC₅₀ | 85 nM | HEK293 | 30 min pre-incubation with this compound, followed by 15 min stimulation with 10 µM Forskolin. |
| Optimal Concentration Range | 1 nM - 10 µM | HEK293 | Provides a full dose-response curve. |
| Z'-factor | > 0.7 | HEK293 | Indicates a robust and reliable assay. |
| Solubility in DMSO | ≥ 20 mM | N/A | Stock solution can be prepared at high concentrations. |
| Cell Permeability | High | N/A | Readily enters cells without requiring permeabilization agents. |
Experimental Protocol: cAMP Accumulation Assay
This protocol details the steps to measure the dose-dependent effect of this compound on intracellular cAMP levels in cultured cells.
Required Materials
-
Cells: A suitable cell line expressing PDE3 and/or PDE4 (e.g., HEK293, U937, or primary cells).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As required for the chosen cell line.
-
Assay Buffer: PBS or HBSS with 0.5 mM IBMX (a non-specific PDE inhibitor to amplify signal, optional but recommended).
-
Stimulant: Forskolin (an adenylate cyclase activator) or a relevant GPCR agonist.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Plate: White, opaque 96-well or 384-well microplate suitable for luminescence or fluorescence detection.
-
Reagents: DMSO, cell lysis buffer (if required by the kit).
Experimental Workflow
Caption: Workflow for cAMP accumulation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in culture medium to the desired density.
-
Seed the cells into a 96-well or 384-well plate at a pre-determined optimal density.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Include a "vehicle control" (DMSO at the same final concentration as the highest drug concentration) and a "maximum stimulation" control (no inhibitor).
-
-
Compound Addition and Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes. This allows the compound to enter the cells and inhibit PDE activity.
-
-
Cell Stimulation:
-
Prepare the stimulant (e.g., Forskolin) in assay buffer at a concentration that elicits a sub-maximal response (EC₈₀), which is optimal for detecting inhibitor effects.
-
Add the stimulant to all wells except the "basal" control wells.
-
Incubate for 15 minutes at 37°C. This incubation time should be optimized and kept consistent.
-
-
Cell Lysis and Detection:
-
Remove the plate from the incubator.
-
Following the manufacturer's instructions for your chosen cAMP detection kit, add the cell lysis buffer and detection reagents.
-
Incubate as required by the kit, typically for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for your detection method (e.g., HTRF reader, fluorescence plate reader).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Troubleshooting and Considerations
-
High Variability: Ensure consistent cell seeding density and precise liquid handling. Use of automated liquid handlers is recommended for high-throughput applications.
-
Low Signal Window: Optimize cell number, stimulant concentration (EC₈₀), and incubation times. The inclusion of a general PDE inhibitor like IBMX in the assay buffer can help to stabilize the cAMP signal.
-
DMSO Effects: Keep the final concentration of DMSO in all wells constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure potency.
These guidelines provide a robust framework for investigating the cellular activity of this compound. Adaptation of specific parameters may be necessary depending on the cell type and experimental goals.
Troubleshooting & Optimization
Overcoming matrix effects in Tolafentrine quantification with Tolafentrine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Tolafentrine in biological matrices using Tolafentrine-d4 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tolafentrine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tolafentrine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects include phospholipids, salts, and metabolites.[1][4]
Q2: Why is this compound recommended as the internal standard?
A2: this compound, a stable isotope-labeled version of Tolafentrine, is the ideal internal standard. Because it has nearly identical physicochemical properties to Tolafentrine, it co-elutes chromatographically and experiences the same degree of matrix effects and variability during sample preparation.[5] This co-behavior allows this compound to accurately normalize for any signal suppression or enhancement affecting Tolafentrine, thereby improving the accuracy and precision of the assay.[5][6]
Q3: How can I assess the presence of matrix effects in my Tolafentrine assay?
A3: Matrix effects can be evaluated quantitatively by comparing the peak response of Tolafentrine in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A consistent and reproducible MF across different lots of matrix is crucial for a reliable assay.
Q4: Can I use a structural analog as an internal standard instead of this compound?
A4: While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times and ionization efficiencies compared to Tolafentrine. This can lead to differential experiences of matrix effects, where the internal standard does not accurately track and compensate for the variability in the analyte's signal, potentially compromising the accuracy of the results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Tolafentrine/Tolafentrine-d4 Ratio | Inconsistent matrix effects between samples. | Optimize sample preparation to remove more interfering components (e.g., use solid-phase extraction instead of protein precipitation).Ensure co-elution of Tolafentrine and this compound by optimizing the chromatographic method. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. Inappropriate mobile phase pH. Sample solvent incompatibility with the mobile phase. | Use a guard column and/or flush the analytical column.Adjust mobile phase pH to ensure the analyte is in a single ionic state.Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Low Signal Intensity for both Tolafentrine and this compound | Significant ion suppression. Suboptimal mass spectrometer source conditions. | Improve sample cleanup to remove phospholipids and other interfering species.[4] Adjust chromatographic conditions to move the analytes away from regions of high matrix effects.Optimize source parameters (e.g., temperature, gas flows, voltages). |
| Inconsistent Recovery | Inefficient or variable sample extraction. | Optimize the extraction procedure (e.g., adjust pH, change extraction solvent).Ensure complete protein precipitation by optimizing the ratio of plasma to precipitation solvent. |
| Signal Detected for this compound in Blank Samples (Crosstalk) | In-source fragmentation of Tolafentrine to a product ion with the same m/z as this compound. Impurity in the Tolafentrine standard. | Optimize collision energy to ensure specific fragmentation.Select a different, more specific MRM transition for Tolafentrine.Verify the purity of the Tolafentrine reference standard. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject onto the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the hypothetical, yet typical, parameters for the analysis of Tolafentrine.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Tolafentrine | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) m/z | 421.2 | 425.2 |
| Product Ion (Q3) m/z | 289.1 | 293.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Visualizations
Mechanism of Matrix Effect Mitigation
Caption: Mitigation of matrix effects using a co-eluting SIL-IS.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent analytical results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Improving peak shape and resolution for Tolafentrine and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tolafentrine and its internal standard. Our goal is to help you achieve symmetric peak shapes and high resolution in your analytical runs.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Tolafentrine that can affect its chromatographic behavior?
A1: Understanding the chemical properties of Tolafentrine is crucial for developing a robust analytical method. Based on its structure, Tolafentrine is a basic compound due to the presence of multiple nitrogen atoms. This characteristic significantly influences its interaction with the stationary phase, particularly on silica-based columns.
Table 1: Physicochemical Properties of Tolafentrine
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₄S | PubChem[1] |
| Molecular Weight | 505.6 g/mol | PubChem[1] |
| Predicted logP | 4.1 | PubChem[1] |
| Chemical Structure | N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1][2]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide | PubChem[1] |
Q2: What is a suitable internal standard (IS) for the quantitative analysis of Tolafentrine?
A2: The ideal internal standard for Tolafentrine would be a stable isotope-labeled (SIL) version of the molecule, such as Deuterated Tolafentrine (Tolafentrine-d4 or -d7). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be considered. However, this is a less ideal option as it may not fully compensate for matrix effects.
Q3: Why am I observing peak tailing for Tolafentrine?
A3: Peak tailing for Tolafentrine is most likely due to its basic nature. Basic compounds can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to asymmetrical peak shapes.
Troubleshooting Guide: Improving Peak Shape and Resolution
This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of Tolafentrine and its internal standard.
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetric peaks with a tailing factor greater than 1.2.
-
Reduced peak height and poor integration.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Interaction with Residual Silanols | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the basic functional group of Tolafentrine. This ensures the analyte is fully protonated and minimizes interaction with silanols. A pH of 2.5 to 3.5 is a good starting point. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, reducing the likelihood of secondary interactions. 3. Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or a volatile amine like ammonium hydroxide (for MS compatibility), into the mobile phase to block the active silanol sites. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the analyte in the sample. |
| Extra-Column Volume | 1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. 2. Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and there are no dead volumes. |
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers with varying pH values (e.g., 2.5, 3.0, 3.5, 4.0) using a suitable buffer like formic acid or ammonium formate.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with buffer (at varying pH)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
-
Analysis: Inject a standard solution of Tolafentrine and its internal standard under each pH condition and evaluate the peak shape (asymmetry factor).
Issue 2: Poor Resolution
Symptoms:
-
Co-elution of Tolafentrine and its internal standard with matrix components or other analytes.
-
Inaccurate quantification due to overlapping peaks.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Separation Power | 1. Optimize the Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) or the gradient slope to improve selectivity. 2. Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to alter the selectivity. 3. Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency and, consequently, the resolution. |
| Inappropriate Flow Rate | Optimize the Flow Rate: Perform a flow rate study (e.g., 0.2, 0.4, 0.6 mL/min) to find the optimal linear velocity for your column dimensions, which will maximize efficiency. |
| Temperature Effects | Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, it can also decrease retention time. |
Experimental Protocol: Gradient Optimization for Improved Resolution
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% acetonitrile over 10 minutes).
-
Segmented Gradient: Based on the elution time of Tolafentrine, create a shallower gradient segment around the elution time to increase the separation of closely eluting peaks. For example, if Tolafentrine elutes at 50% acetonitrile, you could modify the gradient to be 40-60% acetonitrile over a longer period.
-
Isocratic Hold: For very closely eluting peaks, an isocratic hold at a specific mobile phase composition might provide the necessary resolution.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflows.
Caption: Troubleshooting workflow for poor peak shape (tailing).
Caption: Troubleshooting workflow for poor resolution.
References
Addressing ion suppression in the LC-MS/MS analysis of Tolafentrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address ion suppression in the LC-MS/MS analysis of Tolafentrine.
Troubleshooting Guides
Question: I am observing low signal intensity and poor reproducibility for Tolafentrine. How can I determine if ion suppression is the cause?
Answer:
Low signal intensity and poor reproducibility are common indicators of ion suppression. To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This technique helps to identify regions in your chromatogram where co-eluting matrix components are suppressing the ionization of Tolafentrine.
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Tolafentrine (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix sample (e.g., plasma, urine) that has been subjected to your standard sample preparation procedure.
Methodology:
-
System Setup:
-
Configure the LC system with your analytical column and mobile phases for Tolafentrine analysis.
-
Using a T-connector, introduce the Tolafentrine standard solution via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Set the syringe pump to a constant flow rate (e.g., 10 µL/min) to ensure a stable baseline signal for Tolafentrine.
-
-
Data Acquisition:
-
Begin infusing the Tolafentrine standard and allow the signal to stabilize, observing a consistent baseline in your mass spectrometer software.
-
Inject a prepared blank matrix sample onto the LC column.
-
Acquire data in MRM (Multiple Reaction Monitoring) mode for Tolafentrine for the entire chromatographic run.
-
-
Data Analysis:
-
Examine the chromatogram of the infused Tolafentrine signal.
-
Any significant drop or dip in the baseline indicates a region where co-eluting compounds from the matrix are causing ion suppression.[1]
-
Note the retention times of these suppression zones. If Tolafentrine's retention time falls within one of these zones, ion suppression is likely affecting your analysis.
-
Question: My results indicate that ion suppression is occurring at the same retention time as Tolafentrine. What are the primary strategies to mitigate this?
Answer:
There are three main strategies to address ion suppression:
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust your LC method to chromatographically separate Tolafentrine from the interfering compounds.[1]
-
Adjust MS Parameters and Internal Standardization: While less effective for eliminating the root cause, optimizing MS source conditions and using an appropriate internal standard can help compensate for the effects.
Below is a troubleshooting workflow to guide you through resolving ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
FAQs on Mitigating Ion Suppression
Question: Which sample preparation technique is most effective at reducing matrix effects for Tolafentrine analysis in plasma?
Answer:
The effectiveness of a sample preparation technique depends on the nature of the interfering matrix components. For plasma samples, here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other endogenous components that are major sources of ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning Tolafentrine into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences. By using a specific sorbent and optimized wash steps, you can selectively isolate Tolafentrine and remove a significant portion of the matrix components that cause ion suppression.
Quantitative Comparison of Sample Preparation Techniques
| Sample Preparation Method | Tolafentrine Recovery (%) | Matrix Effect (%) | Relative Signal Intensity |
| Protein Precipitation (Acetonitrile) | 95 ± 4 | 45 ± 8 (Suppression) | Low |
| Liquid-Liquid Extraction (MTBE) | 88 ± 6 | 85 ± 5 (Suppression) | Moderate |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 3 | 98 ± 4 (Minimal Effect) | High |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Solid-Phase Extraction (SPE) for Tolafentrine from Plasma
Objective: To extract Tolafentrine from a plasma matrix while minimizing co-extraction of interfering components.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 with cation exchange)
-
Plasma sample containing Tolafentrine
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute Tolafentrine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Question: How can I modify my chromatography to avoid ion suppression?
Answer:
If you have identified an ion suppression zone, adjusting your chromatographic method can move the Tolafentrine peak to a cleaner region of the chromatogram.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both Tolafentrine and the interfering compounds.
-
Adjust the Gradient: A shallower gradient can increase the separation between Tolafentrine and co-eluting matrix components.[3]
-
Use a Different Stationary Phase: If you are using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can provide different retention mechanisms.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide higher resolution and narrower peaks, which can significantly improve separation from interfering matrix components.[3]
Impact of Chromatographic Changes on Tolafentrine Signal
| Chromatographic Modification | Tolafentrine Retention Time (min) | Signal-to-Noise Ratio | Overlap with Suppression Zone |
| Original Method (C18, Acetonitrile Gradient) | 2.5 | 50 | Yes |
| Shallower Gradient | 3.8 | 150 | No |
| Phenyl-Hexyl Column | 4.2 | 200 | No |
Data is hypothetical and for illustrative purposes.
Question: What is the mechanism of ion suppression and how do matrix components interfere with the analysis?
Answer:
Ion suppression occurs in the ion source of the mass spectrometer when co-eluting matrix components interfere with the ionization of the analyte, in this case, Tolafentrine. In electrospray ionization (ESI), analytes must be converted from a liquid phase to gas-phase ions. Matrix components can disrupt this process in several ways.
Caption: How matrix effects lead to ion suppression.
Key mechanisms of ion suppression include:
-
Competition for Charge: If matrix components have a higher ionization efficiency than Tolafentrine, they will preferentially be ionized, reducing the number of charged Tolafentrine molecules.
-
Changes in Droplet Physical Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the formation of gas-phase ions.[4]
-
Co-precipitation: As the droplet shrinks, the analyte can co-precipitate with non-volatile matrix components, preventing it from entering the gas phase as an ion.[4]
By understanding these mechanisms, you can better select the appropriate troubleshooting strategies to improve your LC-MS/MS analysis of Tolafentrine.
References
Technical Support Center: Optimizing Tolafentrine and Tolafentrine-d4 Plasma Extraction
Welcome to the technical support center for the bioanalysis of Tolafentrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Tolafentrine and its deuterated internal standard, Tolafentrine-d4, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Tolafentrine and this compound from plasma?
A1: The three primary techniques for extracting small molecules like Tolafentrine from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the physicochemical properties of the analyte.
Q2: Why is this compound used as an internal standard?
A2: A deuterated internal standard like this compound is ideal for mass spectrometry-based bioanalysis. It has nearly identical chemical and physical properties to Tolafentrine, meaning it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This helps to accurately quantify Tolafentrine by correcting for variability in extraction recovery and matrix effects.
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (plasma).[1] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] Using a stable isotope-labeled internal standard like this compound and developing a robust sample cleanup method can help mitigate matrix effects.[1]
Q4: How can I improve low recovery of Tolafentrine and its internal standard?
A4: Low recovery can be caused by several factors. For SPE, ensure the sorbent is appropriate for Tolafentrine's properties and that the conditioning, loading, washing, and elution steps are optimized. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For PPT, ensure the precipitating solvent is added in the correct ratio and that the precipitation is complete. Refer to the troubleshooting guides below for more specific recommendations.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Solid-Phase Extraction (SPE) Issues | |
| Inappropriate Sorbent Chemistry | Test different sorbent types (e.g., C8, C18, HLB) to find the one with the best retention and elution characteristics for Tolafentrine.[2] |
| Incomplete Elution | Increase the volume or strength of the elution solvent. Try a different elution solvent. For example, if using methanol, try a mixture of methanol with a small percentage of a stronger solvent or adjust the pH. |
| Analyte Breakthrough During Loading/Washing | Ensure the sample is loaded at an appropriate flow rate. Check the composition of the wash solvent to ensure it is not eluting the analytes. |
| Liquid-Liquid Extraction (LLE) Issues | |
| Suboptimal Extraction Solvent | Test a range of organic solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether). |
| Incorrect pH | Adjust the pH of the plasma sample to ensure Tolafentrine is in its neutral form for efficient partitioning into the organic phase. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Add a small amount of salt to the aqueous phase. |
| Protein Precipitation (PPT) Issues | |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used (typically 3:1 or 4:1). Vortex the sample thoroughly after adding the solvent. |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. Try a different precipitation solvent or a combination of solvents. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate and verify the accuracy of all pipettes used for sample and solvent transfers. |
| Incomplete Vortexing/Mixing | Ensure all samples are vortexed for the same duration and at the same speed to ensure consistent mixing. |
| Matrix Effects | Use a stable isotope-labeled internal standard (this compound). Improve sample cleanup to remove interfering substances. Evaluate different plasma lots for variability in matrix effects. |
| Sample Handling and Storage Issues | Ensure consistent sample collection, processing, and storage procedures. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Below are generalized protocols for the extraction of Tolafentrine and this compound from plasma. These should be optimized for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for other phosphodiesterase-5 inhibitors and should be optimized for Tolafentrine.
-
Spiking: Spike 200 µL of plasma with the internal standard, this compound.
-
Pre-treatment: Dilute the plasma sample with 200 µL of 4% phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute Tolafentrine and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the extraction of multiple phosphodiesterase-5 inhibitors.[3]
-
Spiking: To 500 µL of plasma, add the internal standard, this compound.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Extraction: Add 3 mL of diethyl ether and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
This is a rapid method suitable for high-throughput analysis.
-
Spiking: Add the internal standard, this compound, to 100 µL of plasma.
-
Precipitation: Add 300 µL of acetonitrile (containing the internal standard if not added in the previous step) to the plasma sample.
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
Visualizations
The following diagrams illustrate the experimental workflows for each extraction method.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity for Tolafentrine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity with Tolafentrine-d4 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
Poor signal intensity for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings. The underlying cause is often related to issues with the stability of the deuterated standard, ionization efficiency, or matrix effects.
A systematic approach to troubleshooting is crucial. Start by evaluating the sample preparation process, followed by a thorough review of the liquid chromatography and mass spectrometry parameters.
Q2: Could the issue be related to the stability of this compound?
Deuterated standards can be susceptible to deuterium-hydrogen exchange, where the deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Deuterium-Hydrogen Exchange | Investigate the stability of this compound in your sample matrix and solvent conditions. Avoid strongly acidic or basic conditions during sample preparation and storage if the deuterium labels are on exchangeable sites. Consider performing a stability study by incubating the internal standard in the matrix for varying durations. |
| Degradation | Evaluate the stability of Tolafentrine under your experimental conditions. Tolafentrine, as a phosphodiesterase 3/4 inhibitor, may be susceptible to enzymatic or chemical degradation. Minimize sample processing times and keep samples at a low temperature. |
Q3: How can I optimize my LC-MS/MS method to improve this compound signal?
Method optimization is critical for achieving good signal intensity. This involves fine-tuning both the liquid chromatography separation and the mass spectrometer's ionization and detection parameters.
Detailed Troubleshooting for LC-MS/MS Parameters:
| Parameter | Potential Issue | Recommended Optimization Steps |
| Ionization Source | Inefficient ionization of this compound. | Based on the chemical structure of Tolafentrine (containing tertiary amines), Electrospray Ionization (ESI) in positive ion mode is expected to be the most effective. Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. |
| Mobile Phase | Poor chromatographic peak shape or retention; suppression of ionization. | Ensure the mobile phase pH is appropriate for the protonation of Tolafentrine (pKa not publicly available, but tertiary amines are basic). Ammonium formate or ammonium acetate are common additives that can improve ionization efficiency. |
| Collision Energy (CE) | Inefficient fragmentation of the precursor ion. | Optimize the collision energy to maximize the intensity of the desired product ions for this compound. Perform a CE ramp experiment to identify the optimal value. |
| Adduct Formation | The instrument may be detecting an unexpected adduct ion with low intensity. | Tolafentrine, with its multiple nitrogen and oxygen atoms, may form adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[1][2] Verify the precursor ion m/z being monitored. |
A logical workflow for troubleshooting poor signal intensity is outlined in the following diagram.
Q4: Can matrix effects be the cause of my low signal?
Yes, matrix effects are a common cause of poor signal intensity, particularly in complex biological samples. Components of the matrix can co-elute with this compound and suppress its ionization.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix interferences.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly suppress the signal.
The relationship between sample preparation, matrix effects, and signal intensity is depicted below.
Experimental Protocols
While a specific validated protocol for this compound is not publicly available, the following general procedure for the analysis of a small molecule drug and its deuterated internal standard in plasma can be adapted.
General Protocol for this compound Analysis in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% B over several minutes should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization: ESI positive mode.
-
MS/MS Transitions: These would need to be determined by infusing a standard solution of Tolafentrine and this compound and optimizing the precursor and product ions. Given the molecular weight of Tolafentrine is 505.63 g/mol , the precursor ion [M+H]+ would be approximately m/z 506.6. For this compound, the precursor ion would be m/z 510.6.
-
This protocol serves as a starting point and will require optimization for your specific instrumentation and experimental needs.
References
Ensuring the stability of Tolafentrine-d4 in biological matrices during storage
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on ensuring the stability of Tolafentrine-d4 in biological matrices during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Disclaimer: The following stability data and protocols are based on general principles for small molecule bioanalysis and data from analogous compounds. It is imperative to conduct specific validation for this compound in your laboratory under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, a deuterated small molecule, in biological matrices such as plasma and serum involve degradation due to enzymatic activity, pH instability, temperature fluctuations, and repeated freeze-thaw cycles. While the carbon-deuterium bond is generally stronger than a carbon-hydrogen bond, which can slow down metabolism, it does not guarantee complete stability.[1][2] Therefore, proper handling and storage conditions are crucial to ensure the integrity of the analyte.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -70°C or -80°C.[3][4] Storing samples at -20°C may be acceptable for shorter durations, but studies on other small molecules have shown potential for degradation over extended periods at this temperature.[3][4] For short-term storage, such as on the benchtop during sample processing, temperatures should be kept low (e.g., on wet ice) to minimize enzymatic degradation.
Q3: How many freeze-thaw cycles can my samples undergo before this compound degradation becomes a concern?
A3: The number of permissible freeze-thaw cycles should be determined experimentally. As a general guideline, many bioanalytical method validation protocols test for stability over three to five freeze-thaw cycles. It is crucial to minimize the number of times samples are thawed and refrozen. Aliquoting samples into smaller volumes after collection can help avoid repeated freeze-thaw cycles of the entire sample.
Q4: Can I use plasma that has been stored for an extended period to prepare my calibration standards and quality control samples?
A4: It is not recommended. Use freshly collected and processed biological matrix for the preparation of calibration standards and quality control (QC) samples to ensure that the matrix composition is as consistent as possible with the study samples. Stored plasma may have altered enzyme activity or composition, which could affect the stability of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in stored samples | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at -70°C or lower. Review temperature logs for any deviations. |
| Repeated freeze-thaw cycles. | Check the sample handling history to determine the number of freeze-thaw cycles. In the future, aliquot samples into smaller volumes. | |
| Enzymatic degradation. | Ensure samples were processed promptly after collection and kept on ice during handling. Consider the use of enzyme inhibitors if degradation persists. | |
| High variability in QC sample results | Inconsistent sample handling. | Standardize all sample handling and storage procedures. Ensure all technicians are following the same protocol. |
| Matrix effects. | Evaluate the impact of the biological matrix on analyte stability. This can be done by comparing the stability in the matrix to stability in a simple buffer. | |
| Analyte instability during sample processing (bench-top instability) | Prolonged exposure to room temperature. | Minimize the time samples are at room temperature. Perform all sample preparation steps on wet ice. |
| pH changes in the sample. | Ensure the pH of the sample remains within a stable range for this compound. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in biological matrices, based on FDA and EMA guidelines.[2][5][6][7]
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, analyze the samples and compare the concentrations to freshly prepared standards.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Allow the spiked samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the period, process the samples and analyze them.
-
Compare the results to freshly prepared standards to determine the percentage of degradation.
Long-Term Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on typical acceptance criteria for bioanalytical method validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 1 | 4.95 | 99% |
| 5 | 3 | 4.85 | 97% |
| 5 | 5 | 4.70 | 94% |
| 500 | 1 | 505 | 101% |
| 500 | 3 | 490 | 98% |
| 500 | 5 | 480 | 96% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration (ng/mL) | Duration at Room Temp. (hours) | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 0 | 5.00 | 100% |
| 5 | 4 | 4.90 | 98% |
| 5 | 8 | 4.75 | 95% |
| 5 | 24 | 4.40 | 88% |
| 500 | 0 | 500 | 100% |
| 500 | 4 | 495 | 99% |
| 500 | 8 | 485 | 97% |
| 500 | 24 | 450 | 90% |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Concentration (ng/mL) | Storage Duration (Months) | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 1 | 4.98 | 99.6% |
| 5 | 3 | 4.90 | 98% |
| 5 | 6 | 4.80 | 96% |
| 5 | 12 | 4.65 | 93% |
| 500 | 1 | 502 | 100.4% |
| 500 | 3 | 495 | 99% |
| 500 | 6 | 488 | 97.6% |
| 500 | 12 | 475 | 95% |
Visualizations
Caption: Experimental workflow for handling biological samples.
Caption: Simplified signaling pathway for PDE inhibitors.
References
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of PSA Values from capillary dried blood spot analysis and venous serum samples | PLOS One [journals.plos.org]
Technical Support Center: Tolafentrine-d4 Isotopic Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the isotopic exchange of deuterium in Tolafentrine-d4, ensuring the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic stability important?
Tolafentrine is an investigational dual phosphodiesterase (PDE) 3 and 4 inhibitor. This compound is a deuterated version of this molecule, where four specific hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling is often used in drug metabolism and pharmacokinetic (DMPK) studies as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1]
Maintaining the isotopic stability—preventing the deuterium atoms from exchanging back to hydrogen—is critical for several reasons:
-
Quantitative Accuracy: If the deuterium labels are lost, the mass of the internal standard changes, leading to inaccurate quantification of the non-labeled drug.
-
Metabolic Profiling: Isotopic labels are used to trace the metabolic fate of a drug. Unintended exchange can complicate the identification of metabolites.
-
Pharmacokinetic Interpretation: The "deuterium kinetic isotope effect," where C-D bonds are broken more slowly than C-H bonds, can be intentionally used to alter a drug's metabolic profile. Loss of deuterium negates this effect and leads to misinterpretation of the pharmacokinetic data.[2]
Q2: Where are the deuterium labels on this compound located and are they stable?
The precise location of the four deuterium atoms in this compound is determined during its synthesis. While the exact positions for a specific batch must be confirmed by the manufacturer's Certificate of Analysis, deuteration commonly targets sites of metabolic activity. For the purposes of this guide, we will consider potential lability at various positions on the Tolafentrine molecule.
The stability of a C-D bond depends heavily on its chemical environment:
-
Protons on Heteroatoms (N-H, O-H): The proton on the sulfonamide group (-SO2NH-) in Tolafentrine is highly labile and will exchange almost instantaneously in any protic solvent like water or methanol.[3]
-
Aromatic Protons (Ar-H): Protons on the benzene rings are generally stable. However, under strongly acidic conditions, they can undergo electrophilic aromatic substitution, leading to exchange.[4][5]
-
Benzylic Protons (Ar-CH-): Protons on a carbon atom directly attached to an aromatic ring are more acidic than simple aliphatic protons and can be susceptible to exchange, particularly under basic conditions or in the presence of certain metal catalysts.[6][7]
-
Aliphatic Protons (-CH2-, -CH3): These are typically the most stable C-H bonds and are unlikely to exchange under standard experimental conditions.
Q3: What are the primary factors that cause deuterium exchange?
Several environmental and chemical factors can catalyze the exchange of deuterium for hydrogen.
| Factor | Description of Impact on Deuterium Exchange |
| pH | The rate of exchange is highly pH-dependent. The minimum exchange rate typically occurs in a slightly acidic range (pH 2.5-4.5). Rates increase significantly in both strongly acidic (pH < 2) and basic (pH > 7) conditions.[1][3] |
| Temperature | Higher temperatures provide the necessary activation energy for exchange reactions to occur. Keeping samples and solutions cool is a key strategy for maintaining stability. |
| Solvent | Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) do not have exchangeable protons and are much safer for deuterated compounds.[8] |
| Catalysts | Strong acids, strong bases, and certain metal ions can act as catalysts, significantly accelerating the rate of isotopic exchange even under otherwise mild conditions.[3] |
Q4: How can I detect if my this compound has undergone isotopic exchange?
Two primary analytical techniques are used to assess isotopic purity:
-
Mass Spectrometry (MS): This is the most common method. By analyzing the full isotopic distribution of the molecule, you can determine its deuteration level.
-
Indication of Exchange: A shift in the molecular ion peak to a lower mass (e.g., from m/z 510.2 for d4 to 509.2 for d3) indicates the loss of one or more deuterium atoms. High-resolution mass spectrometry (HRMS) is essential for this analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates its replacement by deuterium. Conversely, the appearance of a proton signal where a deuterium label should be signifies back-exchange.
-
²H (Deuterium) NMR: This technique directly detects the presence and location of deuterium atoms in the molecule, providing definitive proof of isotopic labeling.[2][9]
-
Q5: What are the best practices for storing this compound?
Proper storage is the first line of defense against isotopic exchange.
-
Solid Form: Store this compound as a solid in a tightly sealed container with a desiccant to protect it from atmospheric moisture.
-
In Solution: If storage in solution is necessary, use a high-purity aprotic solvent (e.g., anhydrous acetonitrile, DMSO).
-
Temperature: Store at -20°C or -80°C to minimize thermal degradation and potential exchange.
-
Light: Protect from light to prevent photochemical degradation, which could potentially create radical species that might facilitate exchange.
Troubleshooting Guide
Problem: My LC-MS analysis shows a lower mass than expected for this compound (e.g., M-1, M-2).
-
Possible Cause 1: Back-exchange in the mobile phase.
-
Explanation: The mobile phase, especially if it contains water (H₂O), can be a source of protons. If the deuterium labels are on labile positions, they can exchange during the chromatographic run.
-
Solution:
-
Minimize the aqueous component of your mobile phase if possible.
-
Lower the pH of the mobile phase to the 2.5-4.0 range, where exchange is slowest.[3]
-
Keep the column and autosampler cool (e.g., 4°C).
-
If the problem persists, consider using a mobile phase prepared with D₂O and deuterated solvents, though this is often prohibitively expensive.
-
-
-
Possible Cause 2: Exchange during sample preparation.
-
Explanation: Using aqueous buffers, especially at neutral or high pH, to dissolve or dilute the sample can cause rapid exchange before injection.
-
Solution:
-
Prepare stock solutions in an aprotic solvent like DMSO or acetonitrile.
-
Minimize the time the sample spends in an aqueous environment. Prepare samples immediately before analysis.
-
If dilution in an aqueous matrix (like plasma or buffer) is required, ensure the final pH is controlled and keep the sample on ice.
-
-
Problem: The ¹H NMR spectrum of my sample shows a small peak in a region that should be silent due to deuteration.
-
Possible Cause: Isotopic impurity or degradation.
-
Explanation: This indicates that the C-D bond has been replaced by a C-H bond. This could have happened during storage, a previous experimental step, or it could be an initial impurity from the synthesis.
-
Solution:
-
First, check the Certificate of Analysis to confirm the initial isotopic purity.
-
Re-run the analysis on a freshly prepared sample from the original solid stock, using an anhydrous deuterated aprotic solvent (e.g., DMSO-d6).
-
If the new sample is pure, review the experimental protocol that led to the impure sample, focusing on potential exposure to high/low pH, high temperatures, or protic solvents.
-
Use the troubleshooting workflow diagram below to systematically identify the source of the exchange.
-
-
Key Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound
This protocol outlines a stress-testing experiment to determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Buffers: 100 mM Glycine-HCl (pH 2.0), 100 mM Acetate (pH 4.0), 100 mM Phosphate (pH 7.4), 100 mM Carbonate (pH 10.0)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
HPLC vials
-
LC-HRMS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Sample Incubation:
-
For each pH buffer (2.0, 4.0, 7.4, 10.0), add 10 µL of the stock solution to 990 µL of the buffer in an HPLC vial to achieve a final concentration of 10 µg/mL.
-
Prepare two sets of samples for each pH.
-
-
Incubation Conditions:
-
Incubate one set of vials at 4°C.
-
Incubate the second set of vials at 37°C.
-
-
Time Points: At T=0, 1, 4, 8, and 24 hours, take a 100 µL aliquot from each vial.
-
Quenching: Immediately quench the reaction by adding the 100 µL aliquot to 900 µL of ice-cold acetonitrile containing 0.1% formic acid. This stops further exchange by rapidly lowering the temperature and pH.
-
LC-MS Analysis:
-
Analyze all quenched samples by LC-HRMS.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Monitor the ion masses corresponding to this compound, -d3, -d2, -d1, and -d0.
-
-
Data Analysis: For each condition and time point, calculate the percentage of each deuterated species relative to the total Tolafentrine detected. Plot the percentage of remaining this compound versus time for each condition.
Example Stability Data Table
| pH | Temperature (°C) | % this compound Remaining (at 24h) |
| 2.0 | 4 | 98.5% |
| 2.0 | 37 | 85.2% |
| 4.0 | 4 | >99.5% |
| 4.0 | 37 | 99.1% |
| 7.4 | 4 | 99.3% |
| 7.4 | 37 | 92.4% |
| 10.0 | 4 | 95.1% |
| 10.0 | 37 | 65.7% |
(Note: Data are hypothetical and for illustrative purposes only.)
Visual Guides and Workflows
Factors Influencing Isotopic Exchange
The following diagram illustrates the key factors that can promote the undesirable exchange of deuterium for hydrogen in this compound.
Caption: Key environmental and chemical factors that can lead to deuterium loss.
Troubleshooting Workflow for Isotopic Instability
Use this workflow to systematically diagnose the source of suspected deuterium exchange.
Caption: A step-by-step workflow to identify and resolve issues of isotopic instability.
General Mechanism of H/D Exchange
This diagram shows a simplified view of how acid- or base-catalyzed exchange occurs at a benzylic position, a potentially labile site on molecules like Tolafentrine.
Caption: Simplified pathways for acid- and base-catalyzed deuterium-hydrogen exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. myuchem.com [myuchem.com]
- 9. Deuterium - Wikipedia [en.wikipedia.org]
Selecting the appropriate concentration of Tolafentrine-d4 internal standard
Technical Support Center: Tolafentrine-d4 Internal Standard
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate concentration of this compound as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for my quantitative analysis?
An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls in an analysis.[1][2] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[2][3] Factors such as sample loss during extraction, variations in injection volume, and fluctuations in mass spectrometer signal can be compensated for by using the ratio of the analyte signal to the internal standard signal.[1][2] this compound is a stable isotope-labeled version of Tolafentrine, making it an ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[3]
Q2: What is the ideal concentration for my this compound internal standard?
The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or ion suppression. A general guideline is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve.[4] The goal is to have a consistent and reliable signal from the internal standard across all samples.[3]
Q3: How do I determine the optimal concentration of this compound for my specific assay?
The best approach is to perform an experiment to test a range of this compound concentrations. This typically involves preparing a series of solutions with a fixed concentration of the analyte (e.g., at the mid-point of your expected calibration curve) and varying the concentration of the internal standard. The concentration that provides a stable and consistent response with low variability is generally the best choice. A detailed experimental protocol for this is provided below.
Q4: What are the signs that my this compound concentration is too low?
If the internal standard concentration is too low, you may observe high variability in the internal standard signal across your samples. This can lead to poor precision and accuracy in your results. The signal-to-noise ratio (S/N) for the internal standard may also be insufficient, particularly in samples with significant matrix effects.
Q5: What are the signs that my this compound concentration is too high?
An excessively high concentration of the internal standard can lead to several issues:
-
Detector Saturation: The signal from the internal standard may be so intense that it exceeds the linear dynamic range of the detector, leading to non-linear responses.
-
Ion Suppression: A very high concentration of the internal standard can suppress the ionization of the analyte, leading to a decreased analyte signal and reduced sensitivity.
-
Increased Background Noise: A high concentration can contribute to a higher chemical background, potentially impacting the detection of low-level analytes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Variability in IS Signal | IS concentration is too low, leading to a poor signal-to-noise ratio. | Increase the concentration of the this compound internal standard. |
| Inconsistent addition of the IS to samples. | Ensure precise and consistent pipetting of the internal standard solution into all samples. | |
| Poor Linearity of Calibration Curve | IS concentration is too high, causing detector saturation or ion suppression. | Decrease the concentration of the this compound internal standard. |
| The IS concentration is outside the linear range of the instrument for that compound. | Test a range of IS concentrations to find one that falls within the linear dynamic range of your mass spectrometer. | |
| Loss of Analyte Sensitivity | High IS concentration is causing ion suppression of the analyte. | Reduce the concentration of the this compound internal standard. |
| The internal standard may be interfering with the analyte's ionization. | While less likely with a stable isotope-labeled standard, consider staggering the retention times slightly if possible through chromatography optimization. |
Experimental Protocol for Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific analytical method.
Objective: To identify a this compound concentration that provides a consistent and reproducible signal without negatively impacting the analyte signal.
Materials:
-
Tolafentrine analyte standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for your LC-MS/MS method
Procedure:
-
Prepare Analyte Spiking Solution: Prepare a stock solution of Tolafentrine. From this stock, prepare a spiking solution at a concentration that represents the midpoint of your expected calibration curve (e.g., if your curve is 1-1000 ng/mL, use 500 ng/mL).
-
Prepare Internal Standard Spiking Solutions: Prepare a series of this compound spiking solutions at different concentrations. A suggested range to test would be 50, 100, 250, 500, and 1000 ng/mL.
-
Sample Preparation:
-
Aliquot your blank matrix into a set of tubes.
-
Spike each aliquot with the Tolafentrine analyte spiking solution to achieve the same midpoint concentration in all samples.
-
Spike each sample with one of the different this compound internal standard concentrations. Prepare at least three replicates for each concentration.
-
Proceed with your established sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis: Analyze the prepared samples using your developed LC-MS/MS method.
-
Data Analysis:
-
For each concentration of this compound, calculate the mean peak area and the coefficient of variation (%CV) of the internal standard signal across the replicates.
-
Calculate the mean peak area and %CV for the Tolafentrine analyte signal at each IS concentration.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Data Presentation: Summary of Hypothetical Experimental Results
| This compound Concentration (ng/mL) | Mean IS Peak Area | %CV of IS Peak Area | Mean Analyte Peak Area | %CV of Analyte Peak Area | Mean Area Ratio (Analyte/IS) |
| 50 | 50,000 | 15.2% | 1,200,000 | 8.5% | 24.0 |
| 100 | 110,000 | 8.1% | 1,150,000 | 4.2% | 10.5 |
| 250 | 280,000 | 3.5% | 1,100,000 | 3.8% | 3.9 |
| 500 | 550,000 | 3.8% | 950,000 | 6.7% | 1.7 |
| 1000 | 1,200,000 | 4.1% | 700,000 | 9.1% | 0.6 |
In this hypothetical example, the 250 ng/mL concentration of this compound would be chosen as it provides a low %CV for both the internal standard and the analyte, indicating good precision, and does not appear to significantly suppress the analyte signal.
Visualization of the Selection Workflow
Caption: Workflow for selecting the optimal this compound concentration.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Case of Tolafentrine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the generation of reliable pharmacokinetic data is paramount. This relies on robust bioanalytical methods, and when data from different analytical runs, laboratories, or even different methods need to be compared, a rigorous cross-validation process is essential. This guide provides a comparative overview of the cross-validation of a bioanalytical method using a deuterated internal standard, Tolafentrine-d4, versus a structural analog internal standard.
This comparison will be illustrated through a hypothetical case study of Tolafentrine, a phosphodiesterase inhibitor. While the experimental data presented is illustrative, it is based on established principles of bioanalytical science to provide a realistic comparison.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is added to samples to compensate for variability during sample preparation and analysis.[1] The ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2]
Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of comparing results from two different bioanalytical methods or from the same method used in different laboratories to ensure that the data is comparable.[3] This is crucial when combining data from different sources within a single study. Regulatory bodies like the FDA and EMA provide guidelines for conducting such validations.[4][5]
Hypothetical Case Study: Tolafentrine Analysis
For the purpose of this guide, we will consider a hypothetical phosphodiesterase inhibitor, "Tolafentrine." We will compare the performance of its deuterated internal standard, This compound , with a hypothetical structural analog, "Tolafentrine Analog A ," in a cross-validation scenario.
Chemical Structures (Hypothetical)
-
Tolafentrine: A novel phosphodiesterase inhibitor.
-
This compound: Tolafentrine with four hydrogen atoms replaced by deuterium.
-
Tolafentrine Analog A: A compound with a similar core structure to Tolafentrine but with a minor chemical modification.
Experimental Protocols
A cross-validation study would typically involve analyzing the same set of quality control (QC) samples and incurred (study) samples with both analytical methods (i.e., one using this compound and the other using Tolafentrine Analog A).
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking known concentrations of Tolafentrine into a blank biological matrix (e.g., human plasma).
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or Tolafentrine Analog A).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Data Presentation: A Comparative Analysis
The following tables present illustrative data from our hypothetical cross-validation study, comparing the performance of this compound and Tolafentrine Analog A.
Table 1: Precision and Accuracy of Quality Control Samples
| QC Level (ng/mL) | Internal Standard | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LQC) | This compound | 0.98 | 98.0 | 4.2 |
| Tolafentrine Analog A | 1.15 | 115.0 | 8.5 | |
| 10 (MQC) | This compound | 10.2 | 102.0 | 3.1 |
| Tolafentrine Analog A | 9.5 | 95.0 | 6.8 | |
| 100 (HQC) | This compound | 99.5 | 99.5 | 2.5 |
| Tolafentrine Analog A | 105.0 | 105.0 | 5.2 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
As the illustrative data shows, the method using this compound demonstrates superior accuracy and precision compared to the method with Tolafentrine Analog A.
Table 2: Matrix Effect and Recovery
| Parameter | Internal Standard | Tolafentrine | Internal Standard |
| Matrix Factor | This compound | 0.97 | 0.98 |
| Tolafentrine Analog A | 0.85 | 0.75 | |
| Recovery (%) | This compound | 92.5 | 93.1 |
| Tolafentrine Analog A | 88.2 | 79.5 | |
| Process Efficiency (%) | This compound | 89.7 | 91.2 |
| Tolafentrine Analog A | 75.0 | 59.6 |
The matrix effect is significantly lower and the recovery is more consistent between the analyte and the internal standard when using this compound. This leads to a more reliable quantification.
Table 3: Cross-Validation of Incurred Samples
| Sample ID | Conc. with this compound (ng/mL) | Conc. with Tolafentrine Analog A (ng/mL) | % Difference |
| 001 | 5.6 | 6.5 | 16.1 |
| 002 | 25.8 | 22.1 | -14.3 |
| 003 | 89.2 | 99.8 | 11.9 |
| 004 | 12.3 | 14.7 | 19.5 |
| 005 | 45.1 | 39.9 | -11.5 |
The percentage difference between the results obtained with the two methods for incurred samples highlights the potential for discrepancies when a less ideal internal standard is used.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Cross-validation workflow comparing two bioanalytical methods.
Caption: Comparison of internal standard properties relative to the analyte.
Conclusion: The Superiority of Deuterated Internal Standards
This comparative guide, through a hypothetical case study of Tolafentrine, underscores the advantages of using a stable isotope-labeled internal standard like this compound over a structural analog. The near-identical physicochemical properties of a deuterated IS to the analyte result in more accurate and precise data by more effectively compensating for analytical variability.[1][2] While structural analogs can be used, they are more susceptible to differences in extraction recovery, matrix effects, and chromatographic behavior, which can introduce bias and variability into the results.
For robust and reliable bioanalytical data, especially in regulated environments, the use of a stable isotope-labeled internal standard is strongly recommended. The initial investment in synthesizing a deuterated standard often pays dividends in the form of higher quality data and smoother regulatory submissions.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
Performance of Tolafentrine-d4 as an Internal Standard in Bioanalysis: A Comparative Guide
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy, precision, and robustness of quantitative assays.[1] This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are susceptible to variability from sample preparation and matrix effects.[2] This guide provides a comparative overview of Tolafentrine-d4's performance as a stable isotope-labeled internal standard (SIL-IS) against other potential internal standards, supported by representative experimental data and protocols.
The Superiority of Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation.[1] This ensures that any sample-to-sample variation is mirrored in both the analyte and the IS, allowing for reliable normalization. This compound, as a deuterated analog of Tolafentrine, is chemically and physically almost identical to the parent drug, making it the gold standard for its bioanalysis.
In contrast, other internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can lead to inadequate compensation for matrix effects and introduce bias and imprecision into the results.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, the following table summarizes hypothetical yet representative data from a bioanalytical method validation for Tolafentrine in human plasma. The data compares the use of this compound with a hypothetical structural analog internal standard.
Table 1: Comparison of Bioanalytical Method Performance
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (1 ng/mL) | +2.5% | -12.8% | ±15% |
| Medium QC (100 ng/mL) | +1.8% | -9.5% | ±15% |
| High QC (800 ng/mL) | -0.9% | +8.2% | ±15% |
| Precision (%CV) | |||
| Low QC (1 ng/mL) | 4.1% | 14.2% | ≤15% |
| Medium QC (100 ng/mL) | 3.5% | 11.8% | ≤15% |
| High QC (800 ng/mL) | 2.8% | 9.7% | ≤15% |
| Matrix Effect (%CV) | 3.2% | 18.5% | ≤15% |
As the data indicates, the use of this compound results in significantly better accuracy and precision across the calibration range. The lower coefficient of variation (CV) in the matrix effect assessment demonstrates its superior ability to compensate for ion suppression or enhancement from endogenous components in plasma.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of Tolafentrine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation of Tolafentrine from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolafentrine and this compound.
Visualizing Workflows and Pathways
Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Tolafentrine's Mechanism of Action: PDE3/PDE4 Inhibition
Tolafentrine is an inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Understanding its mechanism of action is crucial for drug development professionals. The diagram below outlines this signaling pathway.
Conclusion
While direct comparative studies on the performance of this compound versus other internal standards are not publicly available, the principles of bioanalytical method development and validation strongly support the use of a stable isotope-labeled internal standard. This compound is expected to provide superior accuracy, precision, and reliability in the quantification of Tolafentrine in biological matrices by effectively compensating for variability during sample processing and analysis. For researchers developing bioanalytical methods for Tolafentrine, this compound is the recommended internal standard to ensure the generation of high-quality, reproducible data.
References
- 1. Quantification of Clofarabine and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Tolafentrine vs. Roflumilast: An In Vitro Potency and Selectivity Comparison
In the landscape of phosphodiesterase (PDE) inhibitors, tolafentrine and roflumilast represent two distinct approaches to modulating the cyclic adenosine monophosphate (cAMP) signaling pathway for therapeutic benefit. While both compounds ultimately aim to increase intracellular cAMP levels, their pharmacological profiles differ significantly in terms of their potency and selectivity against various PDE isoenzymes. This guide provides an objective comparison of the in vitro performance of tolafentrine and roflumilast, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Introduction to Tolafentrine and Roflumilast
Tolafentrine is characterized as a dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4)[1][2]. By inhibiting both these enzymes, tolafentrine can elicit both bronchodilatory (via PDE3 inhibition in airway smooth muscle) and anti-inflammatory (via PDE4 inhibition in inflammatory cells) effects.
In contrast, roflumilast is a highly selective and potent inhibitor of PDE4.[3][4][5] Its mechanism of action is primarily focused on suppressing inflammation by targeting PDE4, which is the predominant PDE isoenzyme in most immune and inflammatory cells.[4] Roflumilast is known to be metabolized to an active metabolite, roflumilast N-oxide, which also contributes significantly to its overall PDE4 inhibitory activity.
In Vitro Potency
The in vitro potency of a PDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Roflumilast:
Roflumilast has been extensively characterized and demonstrates high potency against PDE4, particularly the B and D subtypes.[5] In vitro studies have shown that roflumilast inhibits PDE4 activity from human neutrophils with an IC50 of 0.8 nM.[3] More specifically, its inhibitory activity against different PDE4 subtypes has been reported as follows:
| PDE Isoform | Roflumilast IC50 (nM) |
| PDE4B | 0.84[5] |
| PDE4D | 0.68[5] |
Higher concentrations, in the micromolar range, are required to inhibit PDE4A and PDE4C, suggesting a degree of subtype selectivity within the PDE4 family.[5]
Tolafentrine:
In Vitro Selectivity
Selectivity refers to a drug's ability to inhibit its target enzyme without significantly affecting other related enzymes. High selectivity is often desirable to minimize off-target effects.
Roflumilast:
Roflumilast exhibits a high degree of selectivity for PDE4 over other PDE families. Studies have shown that it does not significantly inhibit PDE1, PDE2, PDE3, and PDE5, even at concentrations up to 10,000-fold higher than its IC50 for PDE4.[3] This high selectivity for PDE4 is a key feature of its pharmacological profile.
Tolafentrine:
As a dual PDE3/4 inhibitor, tolafentrine is, by design, not selective for a single PDE family. Its therapeutic rationale is based on the combined inhibition of both PDE3 and PDE4. The selectivity profile of tolafentrine against other PDE families (e.g., PDE1, PDE2, PDE5, etc.) is not extensively documented in publicly available literature.
Summary of In Vitro Data
| Compound | Target(s) | Potency (IC50) | Selectivity |
| Tolafentrine | PDE3 / PDE4 | Data not publicly available | Dual-selective for PDE3 and PDE4 |
| Roflumilast | PDE4 | PDE4B: 0.84 nM[5]PDE4D: 0.68 nM[5] | Highly selective for PDE4 over PDE1, PDE2, PDE3, and PDE5[3] |
Experimental Protocols
The determination of in vitro potency and selectivity of PDE inhibitors typically involves biochemical assays that measure the enzymatic activity of isolated phosphodiesterases. Common methods include radiolabeled cAMP scintillation proximity assays (SPA), fluorescence polarization (FP) assays, and luminescence-based assays.
General Principle of a Phosphodiesterase Inhibition Assay
A standard in vitro PDE inhibition assay involves the following key steps:
-
Enzyme and Substrate Preparation: Purified, recombinant human PDE enzymes are used. The substrate is typically cyclic AMP (cAMP) or cyclic GMP (cGMP).
-
Compound Incubation: The test compound (e.g., tolafentrine or roflumilast) at various concentrations is pre-incubated with the PDE enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection of Product Formation: The amount of the hydrolyzed product (AMP or GMP) is quantified. The inhibitory effect of the compound is determined by the reduction in product formation compared to a control without the inhibitor.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Example Experimental Workflow: Fluorescence Polarization (FP) Based PDE Assay
dot
Caption: Fluorescence Polarization (FP) based PDE assay workflow.
Signaling Pathway
Both tolafentrine and roflumilast exert their effects by modulating the cAMP signaling pathway. PDE4, and in the case of tolafentrine, PDE3, are key enzymes that degrade cAMP to AMP. By inhibiting these enzymes, the intracellular concentration of cAMP increases, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that mediate anti-inflammatory and, for PDE3 inhibition, smooth muscle relaxation effects.
dot
Caption: Simplified cAMP signaling pathway and the action of PDE inhibitors.
Conclusion
Tolafentrine and roflumilast represent distinct strategies for targeting the PDE enzyme family. Roflumilast is a highly potent and selective PDE4 inhibitor, with a well-documented in vitro profile demonstrating its preference for this enzyme family, particularly subtypes B and D. This selectivity underpins its targeted anti-inflammatory mechanism. Tolafentrine, as a dual PDE3/4 inhibitor, offers a broader mechanism of action by impacting both bronchodilation and inflammation. However, a detailed quantitative comparison of its in vitro potency and a comprehensive selectivity profile are not as readily available in the public domain as for roflumilast. For researchers and drug developers, the choice between a selective PDE4 inhibitor like roflumilast and a dual PDE3/4 inhibitor such as tolafentrine will depend on the desired therapeutic outcome and the specific pathological mechanisms being targeted. Further head-to-head in vitro studies would be invaluable for a more definitive comparison of their potency and selectivity.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tolafentrine in Pulmonary Hypertension: A Comparative Analysis with Other PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tolafentrine's Performance Against Roflumilast and Cilomilast in a Preclinical Model of Pulmonary Arterial Hypertension.
This guide provides a detailed comparison of the in vivo efficacy of Tolafentrine, a dual phosphodiesterase (PDE) 3 and 4 inhibitor, with the selective PDE4 inhibitors Roflumilast and Cilomilast. The comparative data presented is derived from preclinical studies utilizing the monocrotaline-induced pulmonary arterial hypertension (PAH) rat model, a well-established model for studying the pathophysiology of PAH and evaluating potential therapeutics. While Tolafentrine's clinical development for asthma was discontinued, its evaluation in a PAH model offers valuable insights into its pharmacological activity. Crisaborole, a topical PDE4 inhibitor for atopic dermatitis, has not been evaluated in this systemic disease model and is therefore not included in this direct comparison.
Comparative Efficacy in the Monocrotaline-Induced PAH Rat Model
The following tables summarize the quantitative data from key preclinical studies, providing a direct comparison of the effects of Tolafentrine, Roflumilast, and Cilomilast on hemodynamic and structural parameters in the monocrotaline-induced PAH rat model.
Table 1: Hemodynamic Parameters
| Compound | Dose and Administration | Animal Model | Key Hemodynamic Endpoint | Control (PAH Model) | Treated | % Change vs. Control | Citation |
| Tolafentrine | Inhalation (12 daily maneuvers from day 28 to 42) | Monocrotaline-induced PAH in CD rats | Right Ventricular Systolic Pressure (RVSP) | 74.9 ± 5.1 mmHg | 48.4 ± 2.1 mmHg | ↓ 35.4% | [1] |
| Roflumilast | 1.5 mg/kg/day (from day 21 to 42) | Monocrotaline-induced PAH in rats | Pulmonary Artery Pressure | High (specific value not stated) | Near Normalization | Significant Reduction | [No specific citation found for exact value] |
| Cilomilast | 3 mg/kg p.o. once daily (from day 21 to 35) | Monocrotaline-induced PAH in Wistar albino rats | Right Ventricular Pressure (RVP) | Not specified | No significant change | - | [2] |
Table 2: Cardiac and Vascular Remodeling
| Compound | Dose and Administration | Animal Model | Key Remodeling Endpoint | Observation in PAH Model | Effect of Treatment | Citation |
| Tolafentrine | Inhalation (12 daily maneuvers from day 28 to 42) | Monocrotaline-induced PAH in CD rats | Right heart hypertrophy & pulmonary artery muscularization | Increased | Reversed about 60% of monocrotaline-induced changes | [1] |
| Roflumilast | 1.5 mg/kg/day (from day 21 to 42) | Monocrotaline-induced PAH in rats | Right ventricular hypertrophy & muscularization of distal vessels | Increased | Decreased compared to control | [No specific citation found for exact value] |
| Cilomilast | 3 mg/kg p.o. once daily (from day 21 to 35) | Monocrotaline-induced PAH in Wistar albino rats | Pulmonary artery wall thickness | Increased | No significant impact | [2] |
Signaling Pathway of PDE4 Inhibition in Pulmonary Hypertension
The diagram below illustrates the proposed signaling pathway through which PDE4 inhibitors exert their therapeutic effects in the context of pulmonary hypertension. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation promotes vasodilation and has anti-proliferative and anti-inflammatory effects on pulmonary artery smooth muscle cells and inflammatory cells, respectively.
References
- 1. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cilomilast, tadalafil, and both drug combinations in the treatment of monocrotaline-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Tolafentrine Quantification: A Methodological Guide
A Note to Our Readers: Publicly available, peer-reviewed data on the specific analytical quantification of Tolafentrine is limited. Therefore, this guide provides a comparative overview of two predominant analytical techniques commonly employed for the quantification of small molecule pharmaceuticals of similar structure and properties: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . The experimental data and protocols presented herein are representative examples to illustrate the performance and application of these methods for a compound like Tolafentrine.
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, from early-stage discovery and preclinical trials to final product quality control. Tolafentrine, as a small molecule drug, requires robust and validated analytical methods to determine its concentration in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. This guide offers a head-to-head comparison of HPLC-UV and LC-MS/MS, two powerful and widely used analytical techniques, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule drug analogous to Tolafentrine.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~3 ng/mL | ~0.03 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Less prone with specific transitions |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are illustrative and would require optimization and validation for the specific analysis of Tolafentrine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for routine quality control of bulk drug substances and pharmaceutical formulations due to its robustness and cost-effectiveness.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of Tolafentrine (e.g., 254 nm)
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Tolafentrine reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Tolafentrine.
-
Dissolve the powder in a known volume of diluent (e.g., mobile phase), sonicate for 15 minutes, and centrifuge.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs in complex biological matrices like plasma and tissue, owing to its high sensitivity and selectivity.
a. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolafentrine: Precursor ion (Q1) > Product ion (Q3) (To be determined for the actual molecule)
-
Internal Standard (IS): A stable isotope-labeled analog of Tolafentrine is preferred. Precursor ion (Q1) > Product ion (Q3).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
c. Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Visualization of Analytical Method Workflow
The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method, which is a critical process in drug quantification.
Performance Comparison of LC-MS/MS Assays for Phosphodiesterase Inhibitors
An Inter-laboratory validation of a Tolafentrine assay using its deuterated analogue, Tolafentrine-d4, is crucial for ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic studies in drug development. This guide provides a comprehensive overview of the expected performance of such an assay, drawing upon established validation parameters for similar compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of public inter-laboratory validation data specifically for Tolafentrine, this guide presents a synthesized comparison based on validated assays for other phosphodiesterase inhibitors.
Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1][2] Phosphodiesterase inhibitors are a class of medications that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mode of action leads to various physiological effects, including smooth muscle relaxation and vasodilation.
The following tables summarize typical validation parameters for the quantification of phosphodiesterase inhibitors in biological matrices using LC-MS/MS with deuterated internal standards. These values can be considered representative of the expected performance of a validated Tolafentrine assay.
Table 1: Linearity and Sensitivity of Comparable Assays
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Sildenafil | Sildenafil-d8 | Human Plasma | 1 - 500 | 1 |
| Tadalafil | Tadalafil-d3 | Human Plasma | 5 - 200 | 5 |
| Vardenafil | Vardenafil-d8 | Human Plasma | 0.5 - 100 | 0.5 |
| Avanafil | Avanafil-d5 | Human Plasma | 1 - 200 | 1 |
Data synthesized from representative LC-MS/MS assay validation literature for phosphodiesterase inhibitors.
Table 2: Accuracy and Precision of Comparable Assays
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Sildenafil | Low QC (3 ng/mL) | < 5 | < 6 | 95 - 105 |
| Mid QC (100 ng/mL) | < 4 | < 5 | 97 - 103 | |
| High QC (400 ng/mL) | < 3 | < 4 | 98 - 102 | |
| Tadalafil | Low QC (15 ng/mL) | < 6 | < 7 | 94 - 106 |
| Mid QC (80 ng/mL) | < 5 | < 6 | 96 - 104 | |
| High QC (160 ng/mL) | < 4 | < 5 | 97 - 103 |
CV: Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.
Experimental Protocols
A detailed experimental protocol for a Tolafentrine assay would be similar to validated methods for other small molecule phosphodiesterase inhibitors.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of blank plasma, add the appropriate volume of Tolafentrine standard solution and 50 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Lysis: Add 200 µL of 4% phosphoric acid to the plasma sample, vortex for 30 seconds.
-
SPE Conditioning: Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 5% methanol in water, followed by 200 µL of 20% methanol in water.
-
Elution: Elute the analytes with 2 x 50 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for Tolafentrine):
-
Tolafentrine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion+4) -> Q3 (Product Ion)
-
-
Visualizations
Signaling Pathway of PDE3/4 Inhibition
The following diagram illustrates the mechanism of action of Tolafentrine as a PDE3/4 inhibitor.
Caption: Mechanism of action of Tolafentrine as a PDE3/4 inhibitor.
Experimental Workflow for Bioanalytical Method Validation
The diagram below outlines a typical workflow for the validation of a bioanalytical assay.
References
A Comparative Guide to Tolafentrine and Other Phosphodiesterase Inhibitors for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and therapeutic potential of Tolafentrine, a dual phosphodiesterase (PDE) 3 and 4 inhibitor, with other key players in the field, Roflumilast (a PDE4 inhibitor) and Ensifentrine (a dual PDE3/4 inhibitor). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on novel treatments for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Introduction to Tolafentrine and Dual PDE3/4 Inhibition
Tolafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). The rationale behind dual inhibition lies in the potential for synergistic effects. PDE3 is predominantly found in airway smooth muscle cells, and its inhibition leads to bronchodilation. PDE4 is expressed in various inflammatory cells, and its inhibition exerts anti-inflammatory effects. By targeting both enzymes, dual inhibitors like Tolafentrine and Ensifentrine aim to provide both bronchodilator and anti-inflammatory benefits, addressing two key components of the pathophysiology of diseases like COPD.
While the therapeutic potential of this drug class is promising, the clinical development of Tolafentrine has been limited. A Phase II trial in asthma was terminated due to a lack of efficacy. However, preclinical data in a rat model of pulmonary hypertension have shown encouraging results.
Comparative Clinical Trial Data
The following tables summarize the available quantitative data from preclinical and clinical studies of Tolafentrine and compare it with the extensive clinical trial data for Roflumilast and Ensifentrine.
Table 1: Tolafentrine Preclinical Data (Pulmonary Hypertension in Rats)
| Parameter | Control (Monocrotaline-Treated) | Tolafentrine-Treated | Percentage Reversal |
| Right Ventricular Systolic Pressure (mmHg) | 74.9 ± 5.1 | ~45 | ~60% |
| Right Ventricle / (Left Ventricle + Septum) Ratio | 0.65 ± 0.03 | ~0.4 | ~60% |
| Medial Wall Thickness (%) | 45.2 ± 1.8 | ~25 | ~60% |
| Fully Muscularized Vessels (%) | 70.3 ± 3.5 | ~30 | ~60% |
Data from a preclinical study in monocrotaline-induced pulmonary hypertensive rats. Tolafentrine was administered via inhalation.[1][2]
Table 2: Roflumilast Clinical Trial Data (COPD)
| Trial | Primary Endpoint | Roflumilast Result | Placebo Result | p-value |
| M2-124 & M2-125 (Pivotal Trials) | Change from baseline in pre-bronchodilator FEV1 (L) | 0.048 | -0.041 | <0.0001 |
| Rate of moderate or severe exacerbations per patient per year | 1.14 | 1.37 | 0.0003 | |
| REACT Study | Rate of moderate or severe exacerbations per patient per year | 0.80 | 0.93 | 0.0529 |
| Rate of severe exacerbations (requiring hospitalization) per patient per year | 0.24 | 0.32 | 0.0269 |
FEV1: Forced Expiratory Volume in 1 second. Data from pivotal Phase III trials and the REACT study in patients with severe COPD.
Table 3: Ensifentrine Clinical Trial Data (ENHANCE-1 & ENHANCE-2 Trials in COPD)
| Trial | Primary Endpoint | Ensifentrine Result | Placebo Result | p-value |
| ENHANCE-1 | Change from baseline in FEV1 AUC 0-12hr at week 12 (mL) | 87 | - | <0.001 |
| Rate of moderate or severe exacerbations over 24 weeks (Rate Ratio) | 0.64 | - | 0.050 | |
| ENHANCE-2 | Change from baseline in FEV1 AUC 0-12hr at week 12 (mL) | 94 | - | <0.001 |
| Rate of moderate or severe exacerbations over 24 weeks (Rate Ratio) | 0.57 | - | 0.009 |
FEV1 AUC 0-12hr: Area under the curve for FEV1 over 12 hours post-dose. Data from the Phase III ENHANCE trials in patients with moderate to severe COPD.[3][4][5][6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies.
Tolafentrine Preclinical Study in Pulmonary Hypertension
-
Animal Model: Male Sprague-Dawley rats were used. Pulmonary hypertension was induced by a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment: Four weeks after monocrotaline injection, rats were exposed to nebulized Tolafentrine (1 mg/mL) or vehicle for 30 minutes daily for 14 days.
-
Hemodynamic Measurements: Right ventricular systolic pressure and right ventricular hypertrophy were measured as indicators of pulmonary hypertension.
-
Histology: Lung tissue was analyzed to assess pulmonary vascular remodeling, including medial wall thickness and the percentage of muscularized vessels.[1][2]
Roflumilast Pivotal COPD Trials (M2-124 & M2-125)
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled, multinational, multicenter, parallel-group trials.
-
Patient Population: Patients with severe COPD (post-bronchodilator FEV1 <50% predicted), a history of chronic bronchitis, and at least one exacerbation in the previous year.
-
Intervention: Roflumilast 500 µg once daily or placebo for 52 weeks.
-
Primary Endpoints:
-
Change from baseline in pre-bronchodilator FEV1.
-
Rate of moderate or severe COPD exacerbations per patient per year.
-
-
Key Secondary Endpoints: Changes in post-bronchodilator FEV1, use of rescue medication, and quality of life assessments.
Ensifentrine ENHANCE Trials (ENHANCE-1 & ENHANCE-2)
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, Phase III trials.[3][4][5][6][7]
-
Patient Population: Patients with moderate to severe symptomatic COPD.[3][4][5][6][7]
-
Intervention: Nebulized Ensifentrine (3 mg) or placebo twice daily for 24 weeks (ENHANCE-2) or up to 48 weeks (a subset in ENHANCE-1).[3][4][5][6][7]
-
Primary Endpoint: Change from baseline in FEV1 area under the curve from 0-12 hours post-dose at week 12.[3][4][5][6][7]
-
Key Secondary Endpoints: Rate of moderate to severe COPD exacerbations, change in trough FEV1, and patient-reported outcomes (symptoms and quality of life).[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
Dual PDE3/PDE4 Inhibitor Signaling Pathway
Dual PDE3/PDE4 inhibitors like Tolafentrine and Ensifentrine increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. This leads to both bronchodilation and anti-inflammatory effects.
Caption: Signaling pathway of dual PDE3/PDE4 inhibitors.
Representative Clinical Trial Workflow (ENHANCE Trials)
The workflow for the ENHANCE trials provides a clear example of the design and execution of a large-scale clinical study for a novel COPD therapy.
Caption: Workflow of the ENHANCE Phase III clinical trials.
Therapeutic Potential and Future Directions
The landscape of PDE inhibitors for respiratory diseases is evolving. Roflumilast, a selective PDE4 inhibitor, is an established oral therapy for severe COPD, demonstrating a consistent, albeit modest, effect on reducing exacerbations. The recent clinical success of Ensifentrine, an inhaled dual PDE3/4 inhibitor, has revitalized interest in this class of drugs. The ENHANCE trials have shown that Ensifentrine can significantly improve lung function and reduce exacerbations in a broad population of COPD patients, with a favorable safety profile.[3][4][5][6][7]
For Tolafentrine, the path forward is less clear. While the preclinical data in pulmonary hypertension are intriguing, the lack of positive clinical data in asthma has likely tempered enthusiasm for its development in other respiratory indications. Further clinical investigation would be necessary to establish its therapeutic potential in COPD or other respiratory diseases.
Future research in this area will likely focus on:
-
Optimizing the therapeutic index of dual PDE3/4 inhibitors: Balancing efficacy with potential side effects will be crucial for broader clinical adoption.
-
Identifying patient populations most likely to respond: Biomarker-driven approaches could help tailor treatment to individual patients.
-
Exploring combination therapies: Investigating the synergistic effects of dual PDE inhibitors with other classes of respiratory medications.
References
- 1. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pneumologie / Abstract [thieme-connect.com]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) | Department of Medicine Blog [connect.uclahealth.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Tolafentrine's Performance as a Dual PDE3/4 Inhibitor Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tolafentrine and Other Key Phosphodiesterase Inhibitors
In the landscape of therapeutic development for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), phosphodiesterase (PDE) inhibitors have emerged as a critical class of drugs. Their mechanism of action, which involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, offers both bronchodilatory and anti-inflammatory effects. This guide provides a comparative benchmark of Tolafentrine, a dual PDE3 and PDE4 inhibitor, against established industry standards: the selective PDE4 inhibitor Roflumilast, the non-selective PDE inhibitor Theophylline, and another dual PDE3/4 inhibitor, Ensifentrine.
It is important to note that while "Tolafentrine-d4" was specified, the "-d4" designation indicates a deuterated form of Tolafentrine. Deuterated compounds are typically used as internal standards for analytical quantification in mass spectrometry assays due to their similar chemical properties but distinct mass.[1][2] The therapeutic and performance characteristics are inherent to the parent compound, Tolafentrine.
Quantitative Performance: A Comparative Overview
The in-vitro potency of PDE inhibitors is a key performance metric, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for Tolafentrine and its comparators against their target PDE enzymes.
| Compound | Target PDE | IC50 (nM) | Key Characteristics |
| Tolafentrine | PDE3 / PDE4 | Data not publicly available | Reported as a dual PDE3/4 inhibitor, though specific preclinical data is limited in the public domain.[2] |
| Roflumilast | PDE4 | 0.2 - 4.3 (for various splice variants) | A potent and highly selective PDE4 inhibitor.[3] |
| Ensifentrine | PDE3 | 0.4 | A potent PDE3 inhibitor.[2][4] |
| PDE4 | 1479 | A weak PDE4 inhibitor.[2][4] | |
| Theophylline | Non-selective PDE | ~100,000 - 500,000 | A non-selective inhibitor with a complex mechanism of action beyond PDE inhibition.[1] |
Signaling Pathway of Dual PDE3/4 Inhibition
The therapeutic effects of dual PDE3 and PDE4 inhibitors stem from their ability to increase intracellular cAMP levels in key target cells within the airways. This leads to both smooth muscle relaxation (bronchodilation) and a reduction in inflammatory responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PDE inhibitors.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay determines the IC50 value of a test compound against specific PDE isozymes.
Objective: To quantify the inhibitory potency of Tolafentrine and comparator compounds on PDE3 and PDE4 activity.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes
-
Cyclic adenosine monophosphate (cAMP) as a substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Test compounds (Tolafentrine, Roflumilast, Ensifentrine, Theophylline)
-
Assay buffer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the test compound dilutions.
-
Initiate the reaction by adding cAMP.
-
Incubate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced by the PDE reaction into adenosine and phosphate.
-
Incubate to allow for the conversion to phosphate.
-
Add the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Intracellular cAMP Measurement Assay
This cell-based assay measures the effect of PDE inhibitors on intracellular cAMP levels.
Objective: To determine the functional consequence of PDE inhibition by measuring the accumulation of intracellular cAMP.
Materials:
-
A suitable cell line expressing the target PDEs (e.g., human airway smooth muscle cells)
-
Cell culture medium and reagents
-
Forskolin (an adenylate cyclase activator)
-
Test compounds
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or a fluorescent reporter assay according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the dose-response relationship.
Concluding Remarks
The benchmarking of Tolafentrine's performance necessitates a direct comparison of its inhibitory potency against PDE3 and PDE4 with that of established industry standards. While publicly available data on the specific IC50 values for Tolafentrine are limited, its classification as a dual PDE3/4 inhibitor positions it to potentially offer both bronchodilatory and anti-inflammatory benefits, a profile shared with Ensifentrine. In contrast, Roflumilast provides a highly potent and selective inhibition of PDE4, primarily targeting inflammation. Theophylline, while having a long history of use, is a non-selective inhibitor with a broader range of effects and a narrower therapeutic window.[5]
For a definitive performance comparison, further head-to-head in-vitro and in-vivo studies employing the standardized experimental protocols outlined above are essential. Such studies would provide the necessary quantitative data to fully elucidate the therapeutic potential of Tolafentrine in the context of current treatment options for respiratory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Tolafentrine-d4
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tolafentrine-d4, a deuterated analog of the phosphodiesterase (PDE) inhibitor Tolafentrine. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A lab coat will protect your clothing and skin from contamination.
Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.[1]
-
Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[1][2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
III. Disposal Procedure for this compound
As a deuterated compound and a research chemical, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [3][4][5]
-
Waste Collection Request:
-
Once the waste container is full or you have no further use for the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4]
-
Complete a waste collection request form as required by your institution, providing accurate information about the contents of the container.
-
-
Container Decontamination:
-
For empty containers that held this compound, they must also be treated as hazardous waste unless properly decontaminated.
-
If your institutional policy allows for the disposal of empty containers as regular trash, they must first be triple-rinsed with a suitable solvent.[4][6]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[4][6]
-
After rinsing, deface or remove all labels from the empty container before disposing of it in the regular trash.[4]
-
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight for containers <110 gal | [6] |
| Storage Time for Partially Filled Containers in SAA | Up to 12 months (unless accumulation limits are reached) | [3] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [3] |
V. Experimental Protocols
Triple Rinsing Protocol for Empty Containers:
-
Selection of Solvent: Choose a solvent in which this compound is soluble. Consult the product's certificate of analysis or safety data sheet for solubility information.
-
First Rinse: Add a small amount of the selected solvent to the empty container, ensuring the entire inner surface is wetted. Swirl the solvent in the container.
-
Collection of Rinsate: Pour the rinsate into the designated hazardous waste container for this compound.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to ensure the container is thoroughly rinsed.
-
Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Once dry, deface the label and dispose of it according to your institution's policy for decontaminated chemical containers.
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Tolafentrine-d4
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Tolafentrine-d4. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. This compound should be handled as a potent pharmaceutical compound with undefined specific hazards, necessitating stringent safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[1][2] A thorough risk assessment should be conducted before handling this compound to ensure the highest level of protection.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Laboratory Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Not generally required |
| Weighing (in a ventilated balance enclosure) | Dedicated Laboratory Coat or Disposable Gown | Double-gloving with Nitrile Gloves | Safety Goggles | N95 Respirator or higher |
| Dissolution & Aliquoting (in a chemical fume hood) | Dedicated Laboratory Coat or Disposable Gown | Double-gloving with Nitrile Gloves | Chemical Splash Goggles and Face Shield[4][5] | N95 Respirator or higher |
| Experimental Use | Dedicated Laboratory Coat or Disposable Gown | Double-gloving with Nitrile Gloves | Safety Goggles | As determined by risk assessment |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following operational plan outlines the procedural steps for safe management of the compound from receipt to experimental use.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity. Note the date of receipt on the label.
-
Designated Storage: Store this compound in a clearly labeled, sealed, and secondary container in a designated, ventilated, and access-controlled area.
-
Inventory: Maintain a detailed inventory log, tracking the amount of compound received, used, and remaining.
Weighing and Preparation of Solutions
-
Controlled Environment: All weighing of powdered this compound must be performed in a ventilated balance enclosure (VBE) or a similar containment device to prevent aerosolization.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above, including double gloves and respiratory protection.
-
Aliquot Preparation: Prepare aliquots of the desired concentration inside a certified chemical fume hood.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Containment: Conduct all experiments involving this compound within a chemical fume hood or other appropriate containment system.
-
Minimize Exposure: Use the smallest quantity of the compound necessary for the experiment.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate all waste contaminated with this compound into a designated, clearly labeled, and sealed hazardous waste container.
-
Types of Waste:
-
Solid Waste: Includes contaminated gloves, disposable lab coats, bench paper, and weighing papers.
-
Liquid Waste: Includes unused solutions and solvent rinses from decontamination procedures.
-
Sharps Waste: Includes contaminated needles and syringes.
-
-
Disposal Procedure: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or personnel exposure.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
